molecular formula C15H12BrN B13696550 2-(3-Bromophenyl)-1-methylindole

2-(3-Bromophenyl)-1-methylindole

Cat. No.: B13696550
M. Wt: 286.17 g/mol
InChI Key: DXDJLFBCEQQOCF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1-methylindole is a useful research compound. Its molecular formula is C15H12BrN and its molecular weight is 286.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromophenyl)-1-methylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenyl)-1-methylindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12BrN

Molecular Weight

286.17 g/mol

IUPAC Name

2-(3-bromophenyl)-1-methylindole

InChI

InChI=1S/C15H12BrN/c1-17-14-8-3-2-5-12(14)10-15(17)11-6-4-7-13(16)9-11/h2-10H,1H3

InChI Key

DXDJLFBCEQQOCF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)Br

Origin of Product

United States

Foundational & Exploratory

2-(3-Bromophenyl)-1-methylindole synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-(3-Bromophenyl)-1-methylindole

This guide provides a comprehensive exploration of the synthetic pathways leading to 2-(3-bromophenyl)-1-methylindole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this target molecule makes it a valuable building block for further functionalization. This document moves beyond simple procedural lists to offer a causal analysis of experimental choices, grounded in established chemical principles and supported by authoritative references.

Chapter 1: Retrosynthetic Analysis

A logical approach to any synthesis begins with retrosynthesis. By deconstructing the target molecule, 2-(3-bromophenyl)-1-methylindole, we can identify key bonds and the corresponding synthetic strategies to form them. The primary disconnections focus on the C2-C(aryl) bond and the formation of the indole ring itself.

G cluster_0 Disconnection Strategies cluster_1 Precursors from C2-C(Aryl) Disconnection cluster_2 Precursors from Ring Formation Disconnection TM Target Molecule 2-(3-Bromophenyl)-1-methylindole C2_C_Aryl C2-C(Aryl) Bond (Cross-Coupling) TM->C2_C_Aryl e.g., Suzuki, C-H Arylation Indole_Ring Indole Ring Formation (Cyclization) TM->Indole_Ring e.g., Fischer, Bischler-Möhlau P1 1-Methyl-2-haloindole + (3-Bromophenyl)boronic acid C2_C_Aryl->P1 P2 1-Methylindole + 3-Bromoiodobenzene C2_C_Aryl->P2 P3 N-Methylphenylhydrazine + 3-Bromoacetophenone Indole_Ring->P3 P4 α-Bromoacetophenone + N-Methyl-3-bromoaniline Indole_Ring->P4

Caption: Retrosynthetic analysis of 2-(3-bromophenyl)-1-methylindole.

Chapter 2: The Fischer Indole Synthesis: A Time-Honored Cyclization

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry.[1][2] It is a robust method for constructing the indole core from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[3]

Mechanism and Rationale

The reaction proceeds through a series of well-defined steps:

  • Hydrazone Formation: The N-methylphenylhydrazine condenses with 3-bromoacetophenone to form the corresponding phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: Prompted by acid catalysis, the enamine undergoes a[3][3]-sigmatropic rearrangement (akin to a Claisen rearrangement), which is the key C-C bond-forming step.[4]

  • Cyclization and Aromatization: The resulting intermediate cyclizes, eliminates ammonia, and undergoes aromatization to furnish the final indole product.[1]

The choice of acid catalyst is critical; both Brønsted acids (e.g., H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective, with the selection often depending on the substrate's sensitivity and the desired reaction temperature.[3][5]

G R1 N-Methylphenylhydrazine + 3-Bromoacetophenone Int1 Phenylhydrazone Intermediate R1->Int1 Condensation (-H₂O) Int2 Enamine Tautomer Int1->Int2 Tautomerization Int3 [3,3]-Sigmatropic Rearrangement Product Int2->Int3 Acid Catalyst [3,3]-Sigmatropic Shift Int4 Cyclized Intermediate Int3->Int4 Cyclization Product 2-(3-Bromophenyl)-1-methylindole Int4->Product Aromatization (-NH₃) G cluster_workflow Suzuki-Miyaura Workflow Start 1-Methylindole Halogenation Halogenation (e.g., NIS, NBS) Start->Halogenation Precursor 2-Iodo-1-methylindole Halogenation->Precursor Coupling Suzuki Coupling with (3-Bromophenyl)boronic acid Precursor->Coupling Product Target Molecule Coupling->Product G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Complex R¹-Pd(II)L₂-X OA->PdII_Complex TM Transmetalation PdII_Complex->TM PdII_Aryl_Complex R¹-Pd(II)L₂-R² TM->PdII_Aryl_Complex RE Reductive Elimination PdII_Aryl_Complex->RE RE->Pd0 Product Product R¹-R² RE->Product Boronic_Acid R²B(OH)₂ + Base Boronic_Acid->TM Haloindole Haloindole (R¹-X) Haloindole->OA

Sources

An In-depth Technical Guide to 2-(3-Bromophenyl)-1-methylindole: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design. When substituted at the C2 position with an aryl group and at the N1 position with a methyl group, the resulting 2-aryl-1-methylindole framework offers a versatile platform for therapeutic innovation. The introduction of a bromine atom onto the pendant phenyl ring, as in 2-(3-Bromophenyl)-1-methylindole, further enhances its utility. Bromine substitution can increase lipophilicity, modulate metabolic stability, and provide a reactive handle for further synthetic transformations, making this compound a valuable intermediate for the exploration of chemical space in drug discovery.[1]

This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)-1-methylindole, covering its synthesis through established and modern methodologies, its spectroscopic characterization, and its potential as a precursor for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and related brominated indole scaffolds.

Chemical Identity and Physicochemical Properties

As of the latest update, a specific CAS (Chemical Abstracts Service) number for 2-(3-Bromophenyl)-1-methylindole has not been prominently indexed in major chemical databases. This suggests it is primarily a research chemical rather than a large-scale commercial product. Its properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted ValueNotes
Molecular Formula C₁₅H₁₂BrN
Molecular Weight 286.17 g/mol
Appearance Likely an off-white to pale yellow solidBased on similar 2-arylindoles.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water.
Melting Point Not experimentally determined; expected to be in the range of 100-150 °C
LogP ~4.5Estimated based on structural similarity to 2-phenylindole.

Synthesis Methodologies

The synthesis of 2-(3-Bromophenyl)-1-methylindole can be approached through several reliable strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Here, we detail two robust and widely applicable synthetic routes: the classic Fischer Indole Synthesis and a modern Palladium-Catalyzed approach.

Method 1: Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and powerful method for constructing the indole ring.[2][3][4][5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde.

Causality of Experimental Choices:

  • Starting Materials: N-methyl-N-phenylhydrazine is chosen as the hydrazine component to install the methyl group at the N1 position of the indole. 3-Bromoacetophenone provides the 3-bromophenyl moiety at the C2 position.

  • Acid Catalyst: A variety of Brønsted or Lewis acids can be used.[2][5] Polyphosphoric acid (PPA) is often effective as it serves as both the catalyst and a dehydrating agent, driving the reaction towards the cyclized product. Zinc chloride is another common choice, particularly for solid-phase reactions.[6]

  • Solvent: The reaction can often be run neat with PPA, or in a high-boiling solvent like acetic acid or toluene to facilitate the high temperatures required for the key[7][7]-sigmatropic rearrangement.

Experimental Protocol:

  • Hydrazone Formation: In a round-bottom flask, dissolve N-methyl-N-phenylhydrazine (1.0 eq) and 3-bromoacetophenone (1.0 eq) in a minimal amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Cyclization: To the hydrazone mixture, add polyphosphoric acid (PPA) (5-10 fold excess by weight) or zinc chloride (2-4 eq).[6]

  • Heating: Heat the reaction mixture to 100-180 °C, with constant stirring, for 2-6 hours. The optimal temperature and time should be determined by TLC monitoring for the disappearance of the hydrazone and the appearance of the indole product.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The acidic PPA will be quenched.

  • Neutralization and Extraction: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-(3-Bromophenyl)-1-methylindole.

Workflow Diagram:

fischer_indole_synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 N-methyl-N-phenylhydrazine step1 Hydrazone Formation (Acetic Acid, RT) start1->step1 start2 3-Bromoacetophenone start2->step1 step2 Cyclization (PPA or ZnCl₂, 100-180°C) step1->step2 [3,3]-Sigmatropic Rearrangement step3 Quenching & Neutralization (Ice, NaHCO₃) step2->step3 step4 Extraction (Ethyl Acetate) step3->step4 step5 Purification (Column Chromatography) step4->step5 product 2-(3-Bromophenyl)-1-methylindole step5->product

Caption: Fischer Indole Synthesis Workflow.

Method 2: Palladium-Catalyzed Synthesis

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling and C-H activation reactions to construct complex molecules with high efficiency and selectivity.[7][8][9] A plausible route to 2-(3-Bromophenyl)-1-methylindole involves a tandem nucleophilic addition and C-H functionalization sequence.

Causality of Experimental Choices:

  • Starting Materials: N-methylaniline and (1-bromo-2-phenylethenyl)benzene are not the most direct precursors. A more direct approach would be the coupling of 1-methylindole with 1,3-dibromobenzene or 3-bromoiodobenzene, or a Larock indole synthesis variation. However, a recently described method involves the annulation of anilines with bromoalkynes.[9] This showcases a modern approach.

  • Catalyst System: A palladium catalyst, such as Pd(OAc)₂, is essential for the C-H activation and cyclization steps. A phosphine ligand, like XPhos or SPhos, is often required to stabilize the palladium catalyst and promote the desired reactivity.

  • Base: A base, such as potassium carbonate or cesium carbonate, is typically needed to facilitate the C-H activation step and neutralize any acid generated during the reaction.

  • Solvent: A high-boiling polar aprotic solvent like DMF or dioxane is commonly used to ensure solubility of the reactants and to reach the temperatures necessary for the reaction to proceed.

Experimental Protocol (Hypothetical, based on related literature[9]):

  • Reaction Setup: To an oven-dried Schlenk tube, add N-methylaniline (1.2 eq), 1-bromo-3-ethynylbenzene (1.0 eq), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., XPhos, 10 mol%), and potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous dioxane or DMF via syringe.

  • Heating: Seal the tube and heat the reaction mixture in an oil bath at 100-140 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired product.

Workflow Diagram:

palladium_synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 N-methylaniline step1 Palladium-Catalyzed Annulation (Pd(OAc)₂, Ligand, Base) start1->step1 start2 1-bromo-3-ethynylbenzene start2->step1 step2 Filtration (Celite) step1->step2 Tandem Reaction step3 Aqueous Work-up step2->step3 step4 Purification (Column Chromatography) step3->step4 product 2-(3-Bromophenyl)-1-methylindole step4->product

Caption: Palladium-Catalyzed Synthesis Workflow.

Spectroscopic Characterization

The structural elucidation of 2-(3-Bromophenyl)-1-methylindole would rely on standard spectroscopic techniques. The expected data are as follows:

  • ¹H NMR:

    • Aromatic Protons (Indole Core): Multiplets between δ 7.0-7.8 ppm. The proton at C3 will likely be a singlet around δ 6.5-6.8 ppm.

    • Aromatic Protons (Bromophenyl Ring): A distinct set of multiplets in the aromatic region (δ 7.2-7.8 ppm), characteristic of a 1,3-disubstituted benzene ring.

    • N-Methyl Protons: A sharp singlet around δ 3.7-4.0 ppm, integrating to 3H.

  • ¹³C NMR:

    • Indole Carbons: Signals in the range of δ 100-140 ppm. The C2 carbon, attached to the bromophenyl group, will be significantly downfield.

    • Bromophenyl Carbons: Signals in the aromatic region (δ 120-135 ppm), with the carbon attached to the bromine atom (C-Br) showing a characteristic chemical shift around δ 122 ppm.

    • N-Methyl Carbon: A signal around δ 30-35 ppm.

  • Mass Spectrometry (EI-MS):

    • Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 285 and 287.[10]

Reactivity and Potential Applications in Drug Discovery

The 2-(3-Bromophenyl)-1-methylindole scaffold is a rich platform for further chemical derivatization and is of significant interest in drug discovery.

Chemical Reactivity:

  • The Bromine Atom: The C-Br bond on the phenyl ring is a versatile synthetic handle. It can readily participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions.[11] This allows for the facile introduction of diverse functional groups (e.g., aryl, alkyl, amino, and acetylenic moieties) to explore structure-activity relationships (SAR).

  • The Indole C3 Position: The C3 position of the indole ring is nucleophilic and can undergo electrophilic substitution reactions, such as Vilsmeier-Haack formylation or Mannich reactions, allowing for further functionalization of the indole core.

Potential Biological Applications:

Brominated indoles are a well-established class of biologically active molecules.[1] The unique properties imparted by the bromine atom often lead to enhanced potency and target selectivity.

  • Anticancer Activity: Many substituted indoles exhibit potent anticancer activity. The 2-(3-Bromophenyl)-1-methylindole scaffold could be decorated with pharmacophores known to interact with cancer-related targets such as kinases, tubulin, or histone deacetylases. For instance, halogenation has been shown to significantly boost the potency of protein kinase CK2 inhibitors.[12]

  • Anti-inflammatory Effects: Brominated indoles have been shown to modulate key inflammatory pathways, such as the NF-κB signaling pathway.[1]

  • Neuroprotective Agents: The indole scaffold is present in many neurologically active compounds, including neurotransmitters like serotonin. Derivatives of 2-(3-Bromophenyl)-1-methylindole could be investigated as potential agents for neurodegenerative diseases.

Diagram of Medicinal Chemistry Applications:

applications cluster_mods Synthetic Modifications cluster_targets Potential Therapeutic Targets core 2-(3-Bromophenyl)-1-methylindole Core Scaffold mod1 Suzuki Coupling (at C-Br) core->mod1 Introduce new aryl groups mod2 Buchwald-Hartwig Amination (at C-Br) core->mod2 Introduce (di)aryl amines mod3 Vilsmeier-Haack (at Indole C3) core->mod3 Introduce -CHO group target1 Kinase Inhibition (Anticancer) mod1->target1 target3 CNS Receptors (Neuroprotection) mod1->target3 mod2->target1 target2 NF-κB Pathway (Anti-inflammatory) mod2->target2 mod3->target2

Caption: Medicinal Chemistry Potential of the Scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(3-Bromophenyl)-1-methylindole is not available, general precautions for handling similar aromatic bromine compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-(3-Bromophenyl)-1-methylindole represents a valuable and versatile chemical entity for researchers in organic synthesis and medicinal chemistry. While its direct commercial availability may be limited, it can be reliably synthesized through established methods like the Fischer indole synthesis or modern palladium-catalyzed reactions. The presence of the N-methyl group enhances its drug-like properties, and the strategically placed bromine atom on the C2-phenyl ring serves as a powerful linchpin for extensive synthetic diversification. The demonstrated biological potential of the broader class of brominated indoles strongly suggests that derivatives of this scaffold hold significant promise for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and neuroscience. This guide provides the foundational knowledge for scientists to synthesize, characterize, and further explore the potential of this promising molecule.

References

  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Zhang, H., et al. (2014). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. Chemistry – An Asian Journal, 9(10), 2950-2957.
  • Kim, J., et al. (2021). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances, 11(48), 30205-30209.
  • Kim, J., et al. (2021). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. PMC. Retrieved from [Link]

  • García-García, P., et al. (2021). 2-Lithiomethylindoles: Untapped Anions for the Synthesis of 2-Functionalized Indoles. The Journal of Organic Chemistry, 86(6), 4819–4831.
  • Kraus, G. A., & Guo, H. (2008). One-Pot Synthesis of 2-Substituted Indoles from 2-Aminobenzyl Phosphonium Salts. A Formal Total Synthesis of Arcyriacyanin A. Organic Letters, 10(14), 3061–3063.
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Gaffer, H. E. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2459-2466.
  • Yan, Y., & Qi, C. (2011). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2902.
  • Said, S. B., et al. (2015). Synthesis and Biological Activity of Some 2,3-Diphenylindole Derivatives. Research and Reviews: Journal of Chemistry, 4(3).
  • 1H-Indole, 2-phenyl-. (n.d.). In NIST WebBook. National Institute of Standards and Technology. Retrieved March 7, 2024, from [Link]

  • McDonald, B. R., et al. (2015). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. Organic letters, 17(22), 5578–5581.
  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. (2023). Impactfactor. Retrieved from [Link]

  • Logan, M. T., et al. (2021). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science, 12(2), 643-648.
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  • Wang, C., et al. (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Letters, 25(9), 1409–1414.
  • Martínez, A., et al. (2021). Regioselective Mercury(I)/Palladium(II)-Catalyzed Single-Step Approach for the Synthesis of Imines and 2-Substituted Indoles. Molecules, 26(14), 4118.
  • Hino, T., et al. (1974). Bromination of 3-phenylindoles. Tetrahedron, 30(15), 2123-2133.
  • Brehmer, D., et al. (2025). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. Biological Chemistry, 406(3), 223-234.
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Sources

Decoding 2-(3-Bromophenyl)-1-methylindole: SMILES Representation, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole derivatives represent one of the most privileged and versatile scaffolds in medicinal chemistry and drug discovery. Among these, 2-(3-Bromophenyl)-1-methylindole (CAS: 2099146-40-2) serves as a critical synthetic intermediate[1]. The compound combines the pharmacologically active 1-methylindole core with a meta-brominated phenyl ring, providing an ideal electrophilic handle for late-stage functionalization.

This technical guide provides an in-depth analysis of its cheminformatics representation, physicochemical properties, and a self-validating, green-chemistry protocol for its synthesis, designed specifically for researchers and process chemists.

Cheminformatics: Deconstructing the SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) is a standard topological string representation used to encode molecular graphs into text for computational processing and generative AI drug design[2]. The canonical SMILES string for 2-(3-Bromophenyl)-1-methylindole is Cn1c(c3cc(Br)ccc3)cc2ccccc12.

Understanding the graph traversal logic of this string is essential for researchers mapping molecular features to structural keys:

  • C: Represents the aliphatic methyl group attached to the nitrogen atom.

  • n1: Denotes the aromatic nitrogen atom within the pyrrole ring of the indole core. The 1 signifies the opening of ring 1.

  • c: The adjacent aromatic carbon at the C2 position of the indole.

  • (c3cc(Br)ccc3): The parentheses indicate a branch off the C2 carbon. c3 opens ring 3 (the phenyl ring). The string traverses the aromatic carbons, identifies the bromine atom (Br) at the meta position, and closes ring 3 with the final 3.

  • cc2ccccc12: The traversal returns to the indole core. c is the C3 carbon, c2 opens the fused benzene ring (ring 2) at the C3a bridgehead. The string traces the remaining aromatic carbons (ccccc) and finally reaches the C7a bridgehead, closing both ring 1 and ring 2 with 12.

SMILES_Deconstruction SMILES Cn1c(c3cc(Br)ccc3)cc2ccccc12 Me C N-Methyl Group SMILES->Me Indole1 n1 ... c ... cc2ccccc12 Indole Core (Rings 1 & 2) SMILES->Indole1 Phenyl (c3cc(Br)ccc3) 3-Bromophenyl Branch (Ring 3) SMILES->Phenyl Me->Indole1 Attached to N1 Phenyl->Indole1 Branched at C2

Caption: Structural deconstruction of the SMILES string for 2-(3-Bromophenyl)-1-methylindole.

Physicochemical Profiling

Understanding the physical parameters of 2-(3-Bromophenyl)-1-methylindole is necessary for predicting its behavior in organic synthesis, solubility profiling, and chromatographic purification[3]. The presence of the heavy bromine atom significantly elevates the boiling point and density compared to the unsubstituted 1-methylindole.

PropertyValueSource / Notes
CAS Number 2099146-40-2Standard chemical identifier[4]
Molecular Formula C15H12BrNElemental composition[1]
Molecular Weight 286.17 g/mol -
Boiling Point 415.2 ± 20.0 °CPredicted (at 760 Torr)[3]
Density 1.35 ± 0.1 g/cm³Predicted (at 20 °C)[3]

Synthetic Methodology: Green N-Methylation Protocol

Causality and Experimental Design

Historically, the N-methylation of indoles relied on methyl iodide (MeI) or dimethyl sulfate in the presence of strong bases like sodium hydride (NaH). These reagents are highly toxic, volatile, and pose severe environmental and safety hazards, particularly during scale-up[5].

To ensure a self-validating and safe system, this protocol utilizes Dimethyl Carbonate (DMC) as a green methylating agent[6]. DMC is non-toxic and biodegradable. Potassium carbonate (K₂CO₃) is selected as a mild base; it is sufficiently basic to deprotonate the indole nitrogen at elevated temperatures without causing unwanted ring-opening or C-alkylation side reactions. Tert-butyl methyl ether (TBME) is chosen for extraction due to its superior safety profile compared to diethyl ether, specifically its lower peroxide-forming potential.

Step-by-Step Protocol
  • Reagent Preparation: In a dry, round-bottom flask, charge 10.0 mmol of 2-(3-bromophenyl)-1H-indole, 15.0 mmol of anhydrous K₂CO₃ (powdered), 10 mL of N,N-Dimethylformamide (DMF), and 30.0 mmol of Dimethyl Carbonate (DMC)[5].

  • Reflux and Monitoring: Attach a reflux condenser and heat the mixture to approximately 130 °C. The reaction is self-validating through High-Performance Liquid Chromatography (HPLC) monitoring. Sample the mixture every hour; the reaction is deemed complete when the UV peak corresponding to the starting material completely disappears (typically 2-4 hours)[6].

  • Quenching: Remove the heat source and allow the mixture to cool to room temperature, then further cool to 3-5 °C using an ice bath. Slowly add 25 mL of ice-cold water. The product will begin to precipitate[6].

  • Extraction: Add 40 mL of TBME to the quenched mixture. Transfer to a separatory funnel and agitate. The N-methylated product partitions cleanly into the upper organic (TBME) layer.

  • Purification: Separate the layers. Wash the organic layer twice with 20 mL of deionized water to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified 2-(3-Bromophenyl)-1-methylindole.

Synthesis_Protocol Step1 Step 1: Reagent Mixing 2-(3-Bromophenyl)-1H-indole + Dimethyl Carbonate (DMC) + K2CO3 in DMF Step2 Step 2: Reflux Heat to 130°C for 2-4 hours Monitor via HPLC Step1->Step2 Step3 Step 3: Quenching Cool to 5°C Slowly add ice-cold water Step2->Step3 Step4 Step 4: Isolation Precipitate product Extract with TBME Step3->Step4 Step5 Step 5: Purification Wash organic layer with water Evaporate solvent under vacuum Step4->Step5

Caption: Step-by-step workflow for the green N-methylation of indole derivatives using DMC.

Strategic Applications in Drug Discovery

The 2-(3-Bromophenyl)-1-methylindole scaffold is highly prized in medicinal chemistry. The indole core mimics the side chain of the amino acid tryptophan, allowing it to interact with a vast array of biological targets, including 5-HT (serotonin) receptors, phosphodiesterases, and various kinase domains.

Crucially, the bromine atom at the meta position of the phenyl ring serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions. Utilizing Suzuki-Miyaura or Buchwald-Hartwig couplings, researchers can rapidly iterate on the scaffold, substituting the bromine with various aryl, heteroaryl, or amine groups. This modularity allows for high-throughput exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties in hit-to-lead campaigns.

References

  • Jiang, X., et al. "A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate". Organic Process Research & Development, 2001. Available at:[Link]

  • Hanson, R. M., et al. "Jmol SMILES and Jmol SMARTS: specifications and applications". Journal of Cheminformatics, 2016. Available at:[Link]

Sources

Navigating the Synthesis and Sourcing of 2-(3-Bromophenyl)-1-methylindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides an in-depth analysis of the commercial availability and synthetic pathways for 2-(3-Bromophenyl)-1-methylindole, a substituted indole of interest to researchers in drug discovery and medicinal chemistry. Due to its limited commercial availability, this guide focuses on providing a comprehensive, field-proven protocol for its synthesis, alongside a discussion of its potential applications and essential safety information.

Executive Summary

Commercial Availability: A Landscape of Custom Synthesis

As of early 2026, 2-(3-Bromophenyl)-1-methylindole is not listed as a stock item in the catalogs of major chemical suppliers. Researchers seeking this compound will likely need to pursue one of two avenues:

  • Custom Synthesis: A number of chemical synthesis companies offer custom synthesis services and could prepare 2-(3-Bromophenyl)-1-methylindole on request.

  • In-house Synthesis: For laboratories with organic synthesis capabilities, in-house preparation is a viable and often more cost-effective option.

The following table summarizes the status of commercial availability for the target compound and its close relatives.

Compound NameCommercial AvailabilityNotes
2-(3-Bromophenyl)-1-methylindoleNot Commercially AvailableRequires custom synthesis.
2-(3-Bromophenyl)-1H-indoleCommercially AvailableCan serve as a precursor for N-methylation.
N-methyl-N-phenylhydrazineCommercially AvailableKey reagent for direct synthesis.
3-BromoacetophenoneCommercially AvailableKey reagent for direct synthesis.

Synthetic Route: The Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and highly effective method for the preparation of indole derivatives.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1] For the synthesis of 2-(3-Bromophenyl)-1-methylindole, the most direct approach is the reaction of N-methyl-N-phenylhydrazine with 3-bromoacetophenone.

Fischer_Indole_Synthesis reagent1 N-methyl-N-phenylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate reagent2 3-Bromoacetophenone reagent2->intermediate catalyst Acid Catalyst (e.g., PPA, ZnCl2) intermediate->catalyst product 2-(3-Bromophenyl)-1-methylindole conditions Heat product->conditions catalyst->product

Caption: Workflow for the Fischer Indole Synthesis of 2-(3-Bromophenyl)-1-methylindole.

Detailed Experimental Protocol

This protocol is based on established procedures for the Fischer indole synthesis of 2-arylindoles.[3][4]

Materials:

  • N-methyl-N-phenylhydrazine

  • 3-Bromoacetophenone

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-methyl-N-phenylhydrazine (1.0 eq) and 3-bromoacetophenone (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Acid-Catalyzed Cyclization: To the mixture from step 1, add the acid catalyst. If using polyphosphoric acid, it is often used as the solvent and the reaction is heated. If using zinc chloride (a milder Lewis acid), it is added to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto ice. Neutralize the acidic mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or toluene.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Alternative Two-Step Synthesis: N-Methylation of 2-(3-Bromophenyl)-1H-indole

An alternative and equally viable route involves the synthesis of 2-(3-Bromophenyl)-1H-indole first, followed by N-methylation.

Two_Step_Synthesis start 2-(3-Bromophenyl)-1H-indole reagent Methylating Agent (e.g., Dimethyl Sulfate) start->reagent product 2-(3-Bromophenyl)-1-methylindole reagent->product base Base (e.g., NaH, K2CO3) base->product

Caption: Two-step synthesis of 2-(3-Bromophenyl)-1-methylindole via N-methylation.

N-Methylation Protocol:

A common and effective method for the N-methylation of indoles uses dimethyl sulfate.[6][7] Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. [6]

  • To a solution of 2-(3-Bromophenyl)-1H-indole in a polar aprotic solvent like DMF or acetone, add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Carefully add dimethyl sulfate dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Potential Applications in Drug Discovery

Indole-containing compounds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[8][9] The 2-arylindole scaffold, in particular, is found in numerous compounds with potent and diverse pharmacological activities.[8]

While specific biological data for 2-(3-Bromophenyl)-1-methylindole is not widely published, its structural motifs suggest potential for investigation in several therapeutic areas:

  • Anticancer Agents: Many 2-arylindoles exhibit significant anticancer activity.[9] The bromo-substituent can serve as a handle for further chemical modification or may contribute to binding interactions with target proteins.

  • Antimicrobial Agents: The indole nucleus is a core component of many natural and synthetic antimicrobial compounds.[10]

  • Enzyme Inhibitors: Substituted indoles have been shown to inhibit a variety of enzymes involved in disease pathways.

Biological_Relevance compound 2-Arylindole Scaffold target1 Protein Kinases compound->target1 target2 Microtubules compound->target2 target3 Enzymes compound->target3 target4 Receptors compound->target4 outcome1 Anticancer Activity target1->outcome1 target2->outcome1 outcome3 Modulation of Cellular Pathways target3->outcome3 target4->outcome3 outcome2 Antimicrobial Activity outcome3->outcome1 outcome3->outcome2

Caption: Biological relevance of the 2-arylindole scaffold.

Safety and Handling

Given the lack of specific safety data for 2-(3-Bromophenyl)-1-methylindole, it is prudent to handle this compound with the precautions appropriate for related brominated and indole-containing molecules.[11][12][13][14][15]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.[13]

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][15]

Disposal:

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[11]

Conclusion

2-(3-Bromophenyl)-1-methylindole is a valuable target for researchers in medicinal chemistry and related fields. While not commercially available as a stock chemical, this guide provides a clear and actionable pathway for its synthesis via the Fischer indole synthesis or a two-step N-methylation approach. By understanding the synthetic route and potential applications of this and related 2-arylindoles, researchers can effectively incorporate this compound into their discovery and development programs. As with all laboratory work, adherence to strict safety protocols is paramount.

References

  • AK Scientific, Inc.
  • Fisher Scientific. 3-(2-Bromoethyl)
  • ChemicalBook.
  • BenchChem. Protocol for Fischer Indole Synthesis of 2-Methylindoles.
  • Carl ROTH.
  • Lal, S., & Snape, T. J. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. Current medicinal chemistry, 19(28), 4828–4837.
  • Fisher Scientific.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • Wikipedia. Fischer indole synthesis.
  • Wiley-VCH.
  • Lal, S., & Snape, T. J. (2012). 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity.
  • Giraud, A., et al. (2011). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & medicinal chemistry letters, 21(1), 253-256.
  • Matsumoto, K., et al. (2003). Fischer indole synthesis in the absence of a solvent.
  • Verma, A. K., et al. (2014).
  • MDPI. Synthesis of 1,2-Disubstituted Indoles from α-Aminonitriles and 2-Halobenzyl Halides.
  • Royal Society of Chemistry.
  • Chula Digital Collections.
  • Giraud, A., et al. (2011). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC.
  • Verma, A. K., et al. (2021).
  • MDPI. 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. November 28, 2024.
  • MacMillan, J. (2012).
  • Palit, K., Sepay, N., & Panda, N. (2022). A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide. The Journal of organic chemistry, 87(1), 645–657.
  • A. V. Aksenov, D. A. Aksenov, L. A. Prityko, N. A. Aksenov, L. V. Frolova, M. Rubin. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.
  • Schoenebeck, F., et al. (2022).
  • Google Patents. Methylation synthesis method of N-heterocyclic compound.

Sources

The Biological Activity of 2-Aryl-1-methylindoles: A Technical Guide to Pharmacological Mechanisms and Analytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aryl-1-methylindole scaffold represents a highly privileged structural motif in modern medicinal chemistry and biochemical analysis. By combining the rigid, planar indole core with specific N-methylation and C2-aryl substitutions, researchers have unlocked a diverse array of biological activities. This whitepaper provides an in-depth technical synthesis of the pharmacological mechanisms of 2-aryl-1-methylindoles—specifically focusing on their roles as tubulin polymerization inhibitors and selective Cyclooxygenase-2 (COX-2) inhibitors. Furthermore, it details their critical utility as analytical reagents in the colorimetric quantification of lipid peroxidation.

The 2-Aryl-1-methylindole Scaffold: A Privileged Structure

In drug discovery, a "privileged structure" is a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. The indole nucleus is arguably the most important of all structural classes in drug discovery .

When an aryl group is introduced at the C2 position and a methyl group at the N1 position, the resulting 2-aryl-1-methylindole exhibits unique steric and electronic properties. The N-methyl group serves two critical functions:

  • Conformational Restriction: It restricts the rotation of the C2-aryl ring, locking the molecule into a bioactive conformation that mimics natural pharmacophores like combretastatin A-4 (CA4).

  • Chemical Stability: It prevents unwanted oxidative dimerization or side-reactions at the nitrogen atom, which is crucial when these compounds are utilized as chemical probes or analytical reagents in highly acidic environments.

Pharmacological Mechanisms of Action

Tubulin Polymerization Inhibition and Vascular Disruption

A major therapeutic application of 2-aryl-1-methylindoles is in oncology, specifically as inhibitors of microtubule assembly. These compounds bind to the colchicine-binding site situated at the interface of the


- and 

-tubulin heterodimers.

Mechanistic Causality: The C2-aryl ring perfectly occupies the hydrophobic pocket of


-tubulin, while the N-methylindole core mimics the A-ring of colchicine. Binding prevents the curved-to-straight conformational transition of tubulin required for microtubule polymerization. This leads to mitotic arrest, apoptosis, and uniquely, tumor-selective vascular disruption. Analogues such as OXi8006 demonstrate potent inhibition of tubulin polymerization (

) and extraordinary cytotoxicity against breast cancer cell lines (

) .
Selective COX-2 Inhibition

Beyond oncology, 2-aryl-1-methylindoles exhibit potent anti-inflammatory properties through the selective inhibition of COX-2 over COX-1.

Mechanistic Causality: The COX-2 active site is approximately 20% larger than that of COX-1, featuring a distinct side pocket. Molecular docking simulations reveal that the rigid 2-arylindole framework exploits this spatial difference. The C2 and C3 substitutions allow for critical


-cation interactions with Arg 120  and robust hydrophobic interactions with Gly 526  and Phe 381 . The N-methylation prevents non-specific hydrogen bonding that often leads to off-target COX-1 inhibition, thereby reducing gastrointestinal toxicity.

MOA A 2-Aryl-1-methylindole Scaffold B Colchicine Binding Site (Tubulin) A->B Binds C COX-2 Active Site (Arg120, Gly526) A->C Inhibits D Microtubule Depolymerization B->D Induces E Decreased Prostanoids C->E Reduces F Apoptosis & Vascular Disruption D->F Leads to G Anti-inflammatory & Anticancer Effects E->G Leads to

Figure 1: Dual pharmacological pathways of 2-aryl-1-methylindole derivatives.

Analytical Applications: Lipid Peroxidation Assays

In biochemical analysis, 1-methyl-2-phenylindole is the gold-standard reagent for quantifying lipid peroxidation. It reacts with malondialdehyde (MDA) and 4-hydroxyalkenals (like 4-HNE) to form a highly stable, intensely colored cyanine chromophore with a maximum absorbance at 586 nm .

Mechanistic Causality: The N-methyl group is non-negotiable here; unsubstituted indoles yield unstable chromophores and unwanted side products. The choice of acid catalyzes the oxidative fragmentation of intermediates into the final cyanine dye. Using methanesulfonic acid allows for the total measurement of MDA + 4-HNE, whereas using hydrochloric acid (HCl) selectively measures MDA, as 4-HNE undergoes an irreversible, non-chromogenic cyclization in HCl.

MDA_Assay Step1 1. Sample Preparation (Biological Tissue/Plasma) Step2 2. Reagent Addition (1-Methyl-2-phenylindole + Acid) Step1->Step2 Step3 3. Incubation (45°C for 40-60 mins) Step2->Step3 Step4 4. Centrifugation (Extract Supernatant) Step3->Step4 Step5 5. Spectrophotometry (Absorbance at 586 nm) Step4->Step5

Figure 2: Workflow for the colorimetric assay of lipid peroxidation using 1-methyl-2-phenylindole.

Quantitative Data Summary

The following table summarizes the comparative pharmacological profiling of 2-aryl-1-methylindole derivatives against their primary biological targets.

Compound Class / DerivativePrimary Target

/

Range
Key Binding InteractionsPrimary Application
OXi8006 Analogues

-Tubulin (Colchicine Site)

: 0.66 – 0.84


: 5 – 48 nM
Hydrophobic pocket occupation; mimicry of CA4 A-ring.Anticancer / Vascular Disrupting Agent (VDA)
2,3-Diarylindoles COX-2 Enzyme

: 0.006 – 100 nM

-cation with Arg 120; hydrophobic with Gly 526, Phe 381.
Anti-inflammatory / Chemoprevention
1-Methyl-2-phenylindole Malondialdehyde (MDA)N/A (Analytical Reagent)Acid-catalyzed condensation forming 586 nm cyanine dye.Biomarker Quantification (Oxidative Stress)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary internal controls and explaining the causality behind each methodological step.

In Vitro Tubulin Polymerization Assay

This assay evaluates the direct impact of 2-aryl-1-methylindoles on microtubule assembly by measuring turbidity (absorbance).

Self-Validation System:

  • Positive Control (Enhancer): Paclitaxel (stabilizes microtubules, rapid absorbance increase).

  • Positive Control (Inhibitor): Combretastatin A-4 (CA4) (prevents assembly, flat absorbance curve).

  • Baseline Control: DMSO vehicle (establishes the natural polymerization rate).

Step-by-Step Methodology:

  • Preparation: Thaw porcine brain tubulin (>99% pure) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA, and 1 mM GTP. Causality: GTP provides the necessary energy substrate for tubulin heterodimer polymerization, while EGTA chelates calcium, which would otherwise inhibit assembly.
    
  • Compound Addition: Aliquot 10

    
     of the 2-aryl-1-methylindole test compound (dissolved in DMSO, final concentration 1-10 
    
    
    
    ) into a pre-warmed 96-well half-area UV plate. Add controls to respective wells.
  • Initiation: Rapidly add 90

    
     of the tubulin/buffer mixture (final tubulin concentration: 3 mg/mL) to each well.
    
  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes. Causality: 37°C is the physiological temperature required to trigger polymerization. As tubulin polymerizes into microtubules, the solution's turbidity increases, directly correlating to an increase in

    
    .
    
  • Data Analysis: Calculate the

    
     of polymerization. An effective inhibitor will yield a curve that remains near baseline, validating the compound's mechanism of action.
    
Colorimetric Assay for MDA using 1-Methyl-2-phenylindole

This protocol specifically isolates and measures Malondialdehyde (MDA) in biological samples, avoiding cross-reactivity with 4-HNE.

Self-Validation System:

  • Standard Curve: 1,1,3,3-Tetramethoxypropane (TMP) is used to generate a standard curve (0 to 10

    
    ). Causality: TMP undergoes acid hydrolysis to yield exactly one equivalent of MDA, ensuring accurate calibration.
    
  • Sample Blank: Tissue homogenate processed with acid but without the indole reagent. Causality: Corrects for endogenous sample turbidity and background absorbance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10.3 mM solution of 1-methyl-2-phenylindole in acetonitrile. Prepare a 37% HCl solution.

  • Sample Processing: Homogenize biological tissue in 20 mM Tris buffer (pH 7.4) containing 5 mM BHT (Butylated hydroxytoluene). Causality: BHT prevents artificial, ex vivo lipid peroxidation during sample handling.

  • Reaction Mixture: In a microcentrifuge tube, combine 200

    
     of tissue homogenate (or TMP standard) with 650 
    
    
    
    of the 1-methyl-2-phenylindole reagent. Vortex thoroughly.
  • Acidification: Add 150

    
     of 37% HCl. Causality: HCl is specifically chosen over methanesulfonic acid to completely suppress the reaction of 4-HNE, rendering the assay 100% specific to MDA.
    
  • Incubation: Incubate the tubes at 45°C for 60 minutes. Causality: 45°C provides the optimal thermodynamic energy to drive the condensation reaction to completion without thermally degrading the resulting cyanine chromophore.

  • Extraction: Cool the tubes on ice to stop the reaction, then centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • Quantification: Transfer the clear supernatant to a cuvette and measure absorbance at 586 nm against the sample blank. Interpolate MDA concentration using the TMP standard curve.

References

  • Cuppoloni, A., et al. "2,3-Diarylindoles as COX-2 Inhibitors: Exploring the Structure-activity Relationship through Molecular Docking Simulations." Current Topics in Medicinal Chemistry, 2023.[Link]

  • Lal, S., & Snape, T. J. "2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity." Current Medicinal Chemistry, 2012.[Link]

  • Gerard-Monnier, D., et al. "Reactions of 1-Methyl-2-phenylindole with Malondialdehyde and 4-Hydroxyalkenals. Analytical Applications to a Colorimetric Assay of Lipid Peroxidation." Chemical Research in Toxicology, 1998.[Link]

  • Pinney, K. G., et al. "Drug-Linker Constructs Incorporating Unique Dual-Mechanism Payloads: Indole-based Analogues of OXi8006 Bearing Aryl Ring Bridge Modifications." Innovations in Cancer Prevention and Research Conference, 2023. [Link]

High-Resolution ¹³C NMR Characterization of 2-(3-Bromophenyl)-1-methylindole: Structural Elucidation and Electronic Effects

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the indole scaffold is a privileged pharmacophore. Derivatives such as 2-(3-Bromophenyl)-1-methylindole serve as critical intermediates in the synthesis of complex therapeutics, leveraging the reactivity of the bromine atom for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Accurate structural elucidation of this molecule via Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is paramount for confirming regioselectivity during synthesis. As a Senior Application Scientist, I have designed this guide to move beyond simple peak-matching. Here, we will dissect the causality behind the chemical shifts—specifically focusing on the relativistic electronic effects of halogenation—and outline a self-validating experimental protocol for acquiring quantitative ¹³C NMR data.

Structural Anatomy & Chemical Shift Predictive Logic

To accurately assign the ¹³C NMR spectrum of 2-(3-Bromophenyl)-1-methylindole (C₁₅H₁₂BrN), we must deconstruct the molecule into its two primary electronic domains: the N-methylated indole core and the 3-bromophenyl substituent.

The 1-Methylindole Scaffold

The introduction of an N-methyl group fundamentally alters the electron density of the indole ring. The nitrogen lone pair delocalizes into the aromatic system, creating regions of high shielding, particularly at the C3 and C7 positions.

  • N-CH₃ Carbon: Typically resonates in the aliphatic region (~31–33 ppm). It is shielded relative to heteroatom-bound carbons but slightly deshielded by the adjacent electronegative nitrogen[1].

  • C2 and C3a/C7a Quaternary Carbons: The C2 position, directly bonded to both the nitrogen atom and the phenyl ring, experiences significant inductive and anisotropic deshielding, pushing its resonance downfield to ~138–140 ppm[2].

The 3-Bromophenyl Substituent and the Heavy Atom Effect

The most counterintuitive assignment in this spectrum involves the C3' carbon (the ipso carbon directly bonded to the bromine atom). Based strictly on Pauling electronegativity, one might predict a strong downfield shift. However, this position is governed by the [3].

Bromine possesses a large, diffuse electron cloud. Through relativistic spin-orbit coupling and diamagnetic shielding, this electron cloud effectively immerses the adjacent carbon nucleus, shielding it from the external magnetic field[4][5]. Consequently, the C3' carbon experiences an anomalous upfield shift to approximately ~122.5 ppm, appearing at a lower frequency than the unsubstituted aromatic carbons[4].

Experimental Protocol: Self-Validating ¹³C NMR Acquisition

To ensure trustworthiness and reproducibility, the following step-by-step methodology establishes a self-validating system for quantitative ¹³C NMR acquisition.

Step 1: Optimized Sample Preparation

  • Weigh exactly 50 mg of high-purity 2-(3-Bromophenyl)-1-methylindole.

  • Dissolve the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃).

    • Causality: ¹³C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. A highly concentrated sample is required to achieve an acceptable Signal-to-Noise Ratio (SNR). CDCl₃ provides a deuterium lock signal and an internal chemical shift reference (the central peak of the CDCl₃ triplet is calibrated to exactly 77.16 ppm).

  • Self-Validation Step: Add 0.01 M Chromium(III) acetylacetonate [Cr(acac)₃] to the solution.

    • Causality: Quaternary carbons (C2, C3a, C7a, C1', C3') lack attached protons, resulting in exceptionally long spin-lattice (T₁) relaxation times. Cr(acac)₃ acts as a paramagnetic relaxation reagent, shortening T₁ and ensuring that quaternary signals integrate accurately without requiring unfeasibly long relaxation delays.

Step 2: Spectrometer Configuration

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer (operating at 100 MHz or 150 MHz for ¹³C, respectively).

  • Select a Proton-Decoupled Pulse Sequence (e.g., WALTZ-16 composite pulse decoupling).

    • Causality: This collapses complex ¹³C-¹H scalar couplings into sharp singlets, concentrating signal intensity and leveraging the Nuclear Overhauser Effect (NOE) for signal enhancement.

  • Set the Relaxation Delay (D1) to 3.0 seconds (sufficient when Cr(acac)₃ is utilized).

Step 3: Data Processing

  • Apply an exponential apodization function with a Line Broadening (LB) factor of 1.0 to 1.5 Hz to the Free Induction Decay (FID) prior to Fourier Transformation.

    • Causality: This mathematical filter suppresses high-frequency noise in the tail of the FID, optimizing the final SNR while maintaining sufficient resolution to separate closely eluting aromatic peaks.

  • Perform baseline correction and phase the spectrum manually to ensure accurate peak picking.

Data Presentation: ¹³C NMR Chemical Shift Assignments

The molecule contains 15 distinct carbon environments. The table below synthesizes the expected ¹³C NMR chemical shifts based on empirical literature for 2-aryl-1-methylindoles[2] and brominated aromatics[4][6].

Carbon PositionCarbon TypePredicted Shift (δ, ppm)Assignment Logic & Electronic Environment
N-CH₃ Primary (CH₃)31.2Shielded aliphatic carbon; weakly deshielded by indole Nitrogen.
C3 Tertiary (CH)102.8Highly shielded by resonance electron donation from the N lone pair.
C7 Tertiary (CH)109.7Shielded aromatic position on the indole core.
C4, C5, C6 Tertiary (CH)120.2 – 122.3Standard unperturbed indole aromatic carbons.
C3' (C-Br) Quaternary (C)122.5Phenyl ipso carbon. Upfield shifted due to the diamagnetic shielding of the Heavy Atom Effect (HALA).
C6' Tertiary (CH)127.5Phenyl CH, ortho to the indole ring, para to the Bromine.
C3a Quaternary (C)127.8Indole bridgehead carbon.
C4', C5' Tertiary (CH)130.0 – 130.5Phenyl CH, meta/para positions experiencing standard aromatic ring current.
C2' Tertiary (CH)132.0Phenyl CH flanked by indole and bromine; experiences steric/inductive deshielding.
C1' Quaternary (C)134.0Phenyl ipso carbon attached directly to the C2 of the indole ring.
C7a Quaternary (C)136.3Indole bridgehead carbon directly bonded to Nitrogen; strongly deshielded.
C2 Quaternary (C)138.7Indole C2; highly deshielded by direct bonding to both N and the aryl ring.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression of our self-validating NMR elucidation workflow, highlighting the critical identification of the HALA effect.

NMR_Elucidation Prep Sample Preparation (50 mg in CDCl₃ + Cr(acac)₃) Acq ¹³C NMR Acquisition (Proton-Decoupled, D1 > 3s) Prep->Acq Transfer to Spectrometer Proc Data Processing (Fourier Transform, 1.0 Hz LB) Acq->Proc Free Induction Decay (FID) Peak Peak Picking (Identify 15 Distinct Carbon Signals) Proc->Peak Baseline Corrected Spectrum Sub1 Aliphatic Region (~31 ppm: N-CH₃) Peak->Sub1 Sub2 Shielded Aromatic (~102-110 ppm: C3, C7) Peak->Sub2 Sub3 Heavy Atom Effect (~122 ppm: C3'-Br) Peak->Sub3 Sub4 Deshielded Quaternary (~136-139 ppm: C7a, C2) Peak->Sub4 Valid Final Structural Validation (2-(3-Bromophenyl)-1-methylindole) Sub1->Valid Sub2->Valid Sub3->Valid Sub4->Valid

Figure 1: Workflow for the ¹³C NMR structural assignment of 2-(3-Bromophenyl)-1-methylindole.

Conclusion

The ¹³C NMR characterization of 2-(3-Bromophenyl)-1-methylindole requires a nuanced understanding of heterocyclic electronics and relativistic quantum effects. By utilizing a paramagnetic relaxation agent to quantify quaternary carbons and correctly attributing the ~122.5 ppm upfield shift to the Heavy Atom on Light Atom (HALA) effect of bromine, researchers can confidently validate this critical scaffold. This self-validating approach ensures high-fidelity data, preventing misassignments that could derail downstream drug development pipelines.

References

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone Chemistry Stack Exchange[Link]

  • Study on the Heavy Atom Effect on 13C NMR Spectroscopy University Chemistry (Peking University)[Link]

  • Reaction Condition Screening for Arylation of N-Methylindole Advanced Synthesis & Catalysis (Wiley-VCH)[Link]

  • N-Methylindole e-EROS Encyclopedia of Reagents for Organic Synthesis[Link]

  • Relativistic Heavy Atom Effect on 13C NMR Chemical Shifts Initiated by Adjacent Multiple Chalcogens PubMed (National Institutes of Health)[Link]

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2-Phenylindole Derivatives in Medicinal Chemistry: Synthetic Methodologies, Pharmacological Mechanisms, and Pipeline Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, offering a highly versatile platform for the development of novel therapeutics[1]. Characterized by an indole ring system conjugated with a phenyl group at the C2 position, this framework exhibits a broad spectrum of biological activities, most notably potent anticancer, anti-inflammatory, and antimicrobial properties[1]. For drug development professionals, the rational design of 2-phenylindole derivatives provides a strategic pathway to target complex, multifactorial diseases through polypharmacology.

Pharmacological Landscape and Mechanisms of Action

The therapeutic efficacy of 2-phenylindole derivatives, particularly in oncology, is driven by their ability to simultaneously disrupt multiple critical cellular pathways[2].

  • Tubulin Polymerization Inhibition: The predominant mode of action for many 3-formyl and methoxy-substituted 2-phenylindoles is the potent inhibition of microtubule assembly[3]. These compounds act as colchicine-site binding agents on β-tubulin, preventing the dynamic instability required for spindle formation during mitosis, thereby inducing G2/M phase cell cycle arrest and subsequent apoptosis[3][4].

  • Kinase Inhibition (CDK2 and EGFR): Recent 3D-QSAR and molecular dynamics studies have revealed that specific 2-phenylindole derivatives act as multitarget inhibitors against Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR)[2][5]. By blocking CDK2, these compounds halt the G1-to-S phase transition, while EGFR inhibition suppresses downstream survival and proliferation signaling[5].

  • Inflammatory Pathway Modulation: Beyond oncology, 2-phenylindoles have demonstrated significant inhibitory activity against nitric oxide synthase (NOS) and Nuclear Factor kappa B (NFκB), highlighting their potential as dual-action anti-inflammatory and anticancer agents[6].

G PI 2-Phenylindole Scaffold Tubulin β-Tubulin (Colchicine Site) PI->Tubulin Binds EGFR EGFR Kinase PI->EGFR Inhibits CDK2 CDK2 PI->CDK2 Inhibits Arrest Mitotic Arrest (G2/M Phase) Tubulin->Arrest Blocks Assembly Prolif Inhibition of Proliferation EGFR->Prolif Blocks Signaling CDK2->Arrest Cell Cycle Block Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Prolif->Apoptosis

Multi-target signaling disruption by 2-phenylindole derivatives leading to apoptosis.

Structure-Activity Relationship (SAR) & Rational Design

Optimization of the 2-phenylindole core relies heavily on strategic functional group substitutions to maximize target affinity:

  • Methoxy Substitutions: The introduction of methoxy groups (e.g., 3,4,5-trimethoxyphenyl moieties) significantly enhances tubulin binding affinity. In the 2-phenylindole series, methoxy compounds are markedly more effective at disrupting the cytoskeleton than their free phenol counterparts[3][4].

  • C3 Modifications: Bridging groups at the C3 position (such as sulfur, ketone, or methylene) or the presence of a 3-formyl group are critical structural elements required for maximizing antimitotic activity[3][4].

  • 3D-QSAR Predictive Modeling: Comparative Molecular Field Analysis (CoMFA) indicates that the R1 substituent should possess high electronegativity, while the R2 position benefits from a linear alkyl chain of four to five carbon atoms to optimize steric interactions within the binding pocket[7].

Synthetic Methodologies

The synthesis of 2-phenylindole derivatives can be achieved through classical acid-catalyzed approaches or modern transition-metal catalysis. The table below summarizes the quantitative data associated with the two primary synthetic routes[6][8][9].

Table 1: Quantitative Comparison of Synthetic Routes
Synthesis MethodKey ReagentsCatalyst / AcidReaction TimeYield (%)Key Advantage
Fischer Indole Synthesis Acetophenone, PhenylhydrazineAnhydrous ZnCl₂15–20 minutes (neat)72–80%Highly scalable, cost-effective, classic robust methodology.
Pd-Catalyzed Alkynylation 2-Iodoaniline, PhenylacetylenePd(PPh₃)₂Cl₂, CuI24 hoursModerate–GoodBroad substrate scope, mild conditions, one-pot reaction.
Detailed Experimental Protocol 1: Fischer Indole Synthesis of 2-Phenylindole

This protocol outlines the classic two-step preparation, emphasizing the mechanistic causality behind each procedural step[8][9].

Step 1: Preparation of Acetophenone Phenylhydrazone

  • Reaction: Combine 40 g (0.33 mol) of acetophenone and 36 g (0.33 mol) of phenylhydrazine in a flask. Warm on a steam bath for 1 hour.

    • Causality: Heat drives the condensation reaction, facilitating the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of water to form the hydrazone intermediate[8][9].

  • Crystallization: Dissolve the hot mixture in 80 mL of 95% ethanol. Induce crystallization by agitation and cooling in an ice bath.

    • Causality: Ethanol serves as an ideal recrystallization solvent because the hydrazone is highly soluble when hot but insoluble when cold, allowing for the precipitation of a high-purity intermediate (typical yield 87–91%)[8][9].

Step 2: Acid-Catalyzed Cyclization

  • Reagent Mixing: Intimately mix 53 g (0.25 mol) of the freshly prepared acetophenone phenylhydrazone with 250 g of powdered anhydrous zinc chloride (ZnCl₂) in a 1-L beaker[8][9].

    • Causality: Anhydrous ZnCl₂ acts as a potent Lewis acid. It coordinates to the nitrogen atom, lowering the activation energy required for the critical[3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer[10].

  • Thermal Activation: Immerse the beaker in an oil bath at 170°C, stirring vigorously. The mass will liquefy within 3–4 minutes, accompanied by the evolution of white fumes[8].

    • Causality: The high thermal energy drives the sigmatropic rearrangement and the subsequent intramolecular cyclization. The white fumes are indicative of the elimination of ammonia (NH₃), which is the thermodynamic driving force for the aromatization of the indole ring[10][11].

  • Quenching and Purification: Digest the cooled mass overnight with 800 mL of water and 25 mL of concentrated HCl.

    • Causality: The aqueous HCl hydrolyzes and dissolves the zinc chloride matrix, liberating the crude 2-phenylindole[8][9]. Decolorize with Norit (activated charcoal) in hot ethanol to remove polymeric byproducts, yielding 35–39 g (72–80%) of pure 2-phenylindole (m.p. 188-189°C)[8][9].

G Reactants Acetophenone + Phenylhydrazine Hydrazone Acetophenone Phenylhydrazone Reactants->Hydrazone Condensation Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement ZnCl2, 170°C Cyclization Cyclization & Ammonia Loss Rearrangement->Cyclization Acid Catalysis Product 2-Phenylindole Cyclization->Product Aromatization

Stepwise chemical workflow for the Fischer Indole Synthesis of 2-phenylindole.

Biological Evaluation Protocols

Detailed Experimental Protocol 2: Self-Validating Tubulin Polymerization Inhibition Assay

To evaluate the antimitotic efficacy of synthesized derivatives, an in vitro tubulin polymerization assay is employed[3]. This system is designed to be self-validating through the use of kinetic spectrophotometry and established reference controls.

  • Reagent Preparation: Prepare a solution of purified bovine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

    • Causality: GTP is essential for providing the energy required for microtubule assembly, while MgCl₂ stabilizes the tubulin dimers.

  • Compound Incubation: Pre-incubate the tubulin solution with the 2-phenylindole derivative (e.g., at 10 μM and 40 μM concentrations) or vehicle control (DMSO) for 15 minutes at 4°C.

    • Causality: Pre-incubation at a cold temperature allows the compound to reach binding equilibrium at the colchicine site without triggering premature, temperature-dependent polymerization.

  • Kinetic Measurement: Transfer the mixture to a 37°C spectrophotometer cell. Monitor the absorbance at 340 nm continuously for 60 minutes.

    • Causality: As tubulin polymerizes into microtubules, the solution becomes turbid, increasing light scattering (measured as absorbance at 340 nm). A flattened absorbance curve compared to the DMSO control validates the compound's inhibitory action[3].

  • Validation Controls: Run parallel assays using Colchicine (positive control for inhibition) and Paclitaxel (positive control for stabilization). The assay is internally validated if the Colchicine curve remains flat and the Paclitaxel curve shows accelerated absorbance.

Conclusion

The 2-phenylindole scaffold remains a cornerstone in medicinal chemistry due to its synthetic accessibility and profound polypharmacological potential. By bridging classical synthetic methodologies like the Fischer Indole synthesis with modern structure-based drug design, researchers can continue to optimize this privileged structure into potent, multi-target therapeutics capable of overcoming complex disease resistance mechanisms.

References

  • [8] 2-phenylindole - Organic Syntheses Procedure - orgsyn.org - 8

  • [1] Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review - omicsonline.org - 1

  • [2] Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy - plos.org - 2

  • [9] Synthesis of 2-Phenylindole: An Application Note and Experimental Protocol - benchchem.com - 9

  • [3] Methoxy-Substituted 3-Formyl-2-phenylindoles Inhibit Tubulin Polymerization - acs.org - 3

  • [6] Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - nih.gov - 6

  • [4] New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - nih.gov - 4

  • [11] Fischer Indole Synthesis of 2-Phenylindole - scribd.com - 11

  • [5] Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy - nih.gov - 5

  • [7] CoMFA and docking studies of 2-phenylindole derivatives with anticancer activity - nih.gov - 7

  • [10] 2-Phenylindole Synthesis: Fischer Indole Method - studylib.net - 10

Sources

Methodological & Application

Application Note: Advanced Suzuki-Miyaura Diversification of 2-(3-Bromophenyl)-1-methylindole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

Indole scaffolds are privileged structures ubiquitously found in natural products and pharmaceutical agents ()[1]. The functionalization of indole derivatives via palladium-catalyzed cross-coupling allows drug development professionals to rapidly generate diverse libraries for structure-activity relationship (SAR) studies[1].

Specifically, 2-(3-Bromophenyl)-1-methylindole serves as a highly versatile electrophilic building block. Because the reactive bromine atom is located on the pendant phenyl ring rather than the electron-rich indole core, it behaves as a standard aryl bromide, exhibiting excellent reactivity in Suzuki-Miyaura couplings. This protocol details an optimized, self-validating methodology for the cross-coupling of 2-(3-Bromophenyl)-1-methylindole with various aryl and heteroaryl boronic acids.

Mechanistic Rationale & Reaction Design

The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination[1]. To ensure a robust and high-yielding reaction, every parameter in this protocol has been selected based on mechanistic causality:

  • Catalyst Selection[Pd(dppf)Cl₂]: Palladium(II) sources must be reduced in situ to the catalytically active Pd(0) species ()[2]. We utilize Pd(dppf)Cl₂, a pre-catalyst containing the bidentate phosphine ligand 1,1'-bis(diphenylphosphino)ferrocene. The large bite angle of dppf enforces a cis geometry on the intermediate Pd(II) complex, which thermodynamically drives the final reductive elimination step and prevents catalyst deactivation pathways (e.g., formation of black palladium).

  • Electrophile Dynamics: Aryl bromides typically undergo oxidative addition rapidly, ensuring that this step does not become the rate-determining bottleneck[2]. The meta-position of the bromine relative to the bulky 1-methylindole moiety minimizes steric hindrance during the initial Pd(0) insertion.

  • Solvent and Base (1,4-Dioxane/H₂O with K₂CO₃): Transmetalation requires the activation of the boronic acid. The addition of an aqueous base converts the neutral boronic acid into a nucleophilic, electron-rich boronate complex [Ar-B(OH)₃]⁻, which readily transfers its aryl group to the palladium center[2]. The biphasic 1,4-Dioxane/Water system ensures the solubility of both the highly lipophilic indole substrate and the inorganic base, enabling smooth aerobic/aqueous transitions ().

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Ar-Pd(II)L2-Br Pd0->OxAdd + 2-(3-Bromophenyl)-1-methylindole TransMet Transmetalation Complex Ar-Pd(II)L2-Ar' OxAdd->TransMet + Boronate Complex - Br- TransMet->Pd0 Reductive Elimination Product Coupled Product Ar-Ar' TransMet->Product Yields Boronic Boronate Complex [Ar'-B(OH)3]- Boronic->TransMet

Catalytic cycle of Suzuki-Miyaura coupling highlighting key intermediates.

Optimization Data

The following table summarizes the quantitative optimization of reaction conditions for coupling 2-(3-Bromophenyl)-1-methylindole with a standard phenylboronic acid. The data illustrates the superiority of the bidentate Pd(dppf)Cl₂ system in an aqueous-organic mixture.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene901662
2Pd(OAc)₂ / PPh₃K₂CO₃DMF1001258
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 8 94
4Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)90891
5Pd(dppf)Cl₂K₂CO₃THF/H₂O (4:1)701683

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific observational checkpoints to ensure the reaction is proceeding as intended.

Materials Required:

  • 2-(3-Bromophenyl)-1-methylindole (1.0 eq, 1.0 mmol, 286.17 g/mol )

  • Arylboronic Acid (1.2 eq, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 0.05 mmol)

  • Potassium Carbonate (K₂CO₃) (2.5 eq, 2.5 mmol)

  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Deionized Water (Degassed, 2.0 mL)

Step-by-Step Methodology:

  • Reagent Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(3-Bromophenyl)-1-methylindole, the arylboronic acid, and K₂CO₃. Add 1,4-Dioxane and Water. Degas the heterogeneous mixture by sparging with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the irreversible oxidation of the electron-rich Pd(0) active species[2].

  • Catalyst Addition: Under a positive flow of Argon, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Seal the flask with a septum and wrap it in aluminum foil to minimize light exposure.

  • Reaction Execution: Heat the reaction mixture to 90 °C using a pre-heated oil bath or heating block. Stir vigorously (800 rpm) for 8-12 hours.

    • Self-Validation Checkpoint: The reaction mixture will typically transition from a reddish-orange suspension to a dark brown/black mixture as the catalytic cycle progresses and trace palladium black forms.

  • Reaction Monitoring (TLC/LC-MS): After 8 hours, sample 10 µL of the organic layer. Dilute in 1 mL of acetonitrile for LC-MS analysis.

    • Self-Validation Checkpoint: The starting aryl bromide exhibits a distinct ~1:1 isotopic mass splitting pattern (M / M+2) in MS due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this isotopic signature definitively confirms total conversion and successful dehalogenation/coupling.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL)[1]. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude dark residue via flash column chromatography on silica gel using a gradient of Hexanes to 15% Ethyl Acetate in Hexanes.

Workflow S1 1. Reagent Prep (Inert Atm) S2 2. Reaction (90°C, 12h) S1->S2 S3 3. Aqueous Workup S2->S3 S4 4. Silica Gel Purification S3->S4 S5 5. LC-MS/NMR Validation S4->S5

Step-by-step experimental workflow for the Suzuki coupling protocol.

Analytical Validation & Troubleshooting

  • Dehalogenation Byproduct: If significant amounts of 2-(3-phenyl)-1-methylindole (protodehalogenation) are observed via LC-MS, it indicates premature quenching of the Pd-aryl intermediate. Ensure the 1,4-Dioxane is strictly anhydrous before adding the measured aqueous base, and verify the integrity of the argon atmosphere.

  • Boronic Acid Homocoupling: If the biaryl homocoupled product of the boronic acid is detected, it is a direct consequence of oxygen ingress[2]. Increase the initial solvent degassing time to 30 minutes.

  • NMR Signatures: In ¹H NMR, the successful coupling is validated by the disappearance of the distinct singlet/multiplet signatures of the isolated 3-bromophenyl protons and the emergence of an extended aromatic multiplet region integrating to the correct number of newly added aryl protons. The N-methyl group of the indole core should remain a sharp, distinct singlet around δ 3.7-3.8 ppm, serving as an excellent internal integration standard.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Reaction Guides. Available at:[Link]

  • Organic Chemistry Frontiers. "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals." RSC Publishing. Available at:[Link]

  • Organic Letters. "A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides." ACS Publications. Available at:[Link]

Sources

Palladium-catalyzed synthesis of 2-phenylindoles

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Palladium-Catalyzed Synthesis of 2-Phenylindoles

Executive Summary & Rationale

2-Phenylindole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent anti-inflammatory, antibacterial, and antifungal properties, while also serving as critical precursors for organic light-emitting diodes (OLEDs) ()[1]. While the classic Fischer indole synthesis remains a pedagogical staple, its reliance on harsh acidic conditions and its propensity to yield regioisomeric mixtures limit its utility for complex, highly functionalized substrates.

Palladium-catalyzed methodologies—specifically the heteroannulation of o-haloanilines and direct C-H arylation—have emerged as the modern gold standard. These transition-metal-catalyzed routes offer unparalleled regiocontrol, milder reaction conditions, and broad functional group tolerance ()[2]. This application note delineates the mechanistic rationale and provides self-validating experimental protocols for the Pd-catalyzed synthesis of 2-phenylindoles.

Mechanistic Causality & Pathway Analysis

The synthesis of 2-phenylindoles via palladium catalysis predominantly proceeds through a Sonogashira-type cross-coupling followed by an intramolecular cyclization ()[3].

The catalytic cycle is initiated by the oxidative addition of the o-haloaniline to the active Pd(0) species, forming a Pd(II)-aryl complex. In the presence of a copper co-catalyst, phenylacetylene is converted into a copper acetylide, which undergoes transmetalation with the Pd(II) complex. Subsequent reductive elimination yields an o-alkynylaniline intermediate and regenerates the Pd(0) catalyst. The final cyclization step involves the nucleophilic attack of the aniline nitrogen across the activated alkyne π-bond, forging the indole core. This cyclization is often driven by bases, Lewis acids (such as InBr₃), or the palladium/copper metals already present in the reaction mixture ()[4].

Catalytic cycle for the Pd-catalyzed heteroannulation of 2-iodoaniline and phenylacetylene.

Comparative Quantitative Data

The following table summarizes the quantitative parameters of various synthetic routes, highlighting the efficiency of palladium-catalyzed methods over traditional approaches.

Synthesis MethodCatalyst / Acid SystemPrimary SubstratesSolventTimeYield (%)
Classic Fischer Indole [1]ZnCl₂ (Lewis Acid)Acetophenone phenylhydrazoneNeat~20 min72–80%
Pd-Heteroannulation [3]Pd(PPh₃)₂Cl₂ + CuI2-Iodoaniline + PhenylacetyleneDMF24 h75–85%
InBr₃-Cocatalyzed [4]PdCl₂(PPh₃)₂ + InBr₃2-Iodoaniline + PhenylacetyleneToluene17 h54%
Direct C-H Arylation [5]Pd(OAc)₂ + PPh₃1-Methylindole + IodobenzeneDMF24 h~70%

Self-Validating Experimental Protocols

Protocol A: Pd/Cu-Catalyzed One-Pot Heteroannulation

This protocol utilizes a robust Pd(II) precatalyst that is reduced in situ to the active Pd(0) species, enabling a seamless one-pot coupling and cyclization ()[3].

Step-by-step experimental workflow for the one-pot synthesis of 2-phenylindole.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask purged with argon, add 0.025 mmol (~3.3 mol%) of Pd(PPh₃)₂Cl₂ and 0.055 mmol (~7.3 mol%) of CuI.

    • Causality: The inert argon atmosphere is critical to prevent the oxidative degradation of the Pd(0) active species and to suppress the unwanted homocoupling of phenylacetylene (Glaser coupling).

  • Solvent & Base Addition: Add 5 mL of anhydrous DMF and 2 mmol of Triethylamine (Et₃N).

    • Causality: DMF is a polar aprotic solvent that stabilizes the ionic transition states during transmetalation. Et₃N acts as a stoichiometric base to neutralize the hydroiodic acid (HI) generated during the reaction, preventing catalyst poisoning.

  • Substrate Addition: Introduce 0.75 mmol of 2-iodoaniline and 1.5 mmol of phenylacetylene via a gas-tight syringe.

  • Reaction Execution: Stir the mixture at room temperature (25 °C) for 24 hours.

    • Self-Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark brown/black homogeneous solution. This color shift is a reliable visual cue indicating the successful reduction of Pd(II) to the active Pd(0) catalytic nanoparticles. TLC monitoring (Hexane:EtOAc 8:2) should confirm the consumption of 2-iodoaniline (R_f ~0.6) and the appearance of the 2-phenylindole product (R_f ~0.4), which exhibits a distinct blue fluorescence under 254 nm UV light.

  • Quenching: Dilute the mixture with 15 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl protonates the amine base and effectively breaks down any residual copper complexes, facilitating clean phase separation.

  • Extraction & Drying: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to afford pure 2-phenylindole.

Protocol B: Indium-Cocatalyzed One-Pot Synthesis

This alternative approach leverages Indium Tribromide (InBr₃) as a highly effective Lewis acid cocatalyst to drive the intramolecular cyclization of the intermediate alkyne ()[4].

Step-by-Step Methodology:

  • Cross-Coupling: Combine 2-iodoaniline (1.0 equiv), phenylacetylene (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), and InBr₃ (5 mol%) in anhydrous toluene.

    • Causality: The initial catalytic amount of InBr₃ facilitates the cross-coupling step, acting as a mild transmetalating agent that complements the palladium cycle.

  • Intermediate Validation: Stir the mixture at room temperature.

    • Self-Validation Check: Monitor via TLC to ensure the complete formation of the intermediate 2-phenylethynylaniline. Do not isolate this intermediate.

  • Cyclization: Once the intermediate is fully formed, add an additional 1.0 equivalent of InBr₃ to the toluene solution. Heat the mixture to reflux for 17 hours.

    • Causality: Stoichiometric InBr₃ strongly coordinates to the alkyne π-bond, drastically increasing its electrophilicity. This drives the 5-endo-dig intramolecular nucleophilic attack by the aniline nitrogen.

  • Workup: Cool the reaction to room temperature, quench with water, and extract with dichloromethane.

    • Self-Validation Check: The successful shift from the intermediate alkyne to the indole core can be verified by the disappearance of the sharp alkyne stretching frequency (~2200 cm⁻¹) in in-process IR spectroscopy. Purify via chromatography to isolate 2-phenylindole.

References

  • Oskooie, H. A., Heravi, M. M., & Behbahani, F. K. (2007). "A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2." Molecules, 12(7), 1438-1446.[Link]

  • Sakai, N., Annaka, K., & Konakahara, T. (2004). "Palladium-Catalyzed Coupling Reaction of Terminal Alkynes with Aryl Iodides in the Presence of Indium Tribromide and Its Application to a One-Pot Synthesis of 2-Phenylindole." Organic Letters, 6(9), 1527-1530.[Link]

  • Zeni, G., & Larock, R. C. (2006). "Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions." Chemical Reviews, 106(11), 4644-4680.[Link]

  • Yang, Y., Qiu, X., Zhao, Y., Mu, Y., & Shi, Z. (2016). "Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System." Journal of the American Chemical Society (Referenced via ACS Publications).[Link]

Sources

Advanced Application Note: Antimicrobial Activity Assays for Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The emergence of antimicrobial resistance (AMR) necessitates the development of novel therapeutic scaffolds. Substituted indoles—particularly 2-arylindoles, 3-haloindoles, and indole-based bisamidines—have emerged as highly privileged pharmacophores in antimicrobial drug discovery[1]. Unlike traditional antibiotics that exclusively target active cellular processes (e.g., cell wall synthesis), substituted indoles exhibit multifaceted mechanisms of action. They have been proven to inhibit efflux pumps (such as NorA in methicillin-resistant Staphylococcus aureus [MRSA])[2], disrupt biofilm formation[3], and eradicate metabolically dormant persister cells by inhibiting their resuscitation[4].

As a Senior Application Scientist, I have designed this guide to move beyond basic susceptibility testing. Because substituted indoles often act synergistically with existing antibiotics or target dormant bacterial states, standard Minimum Inhibitory Concentration (MIC) assays are insufficient on their own. This application note provides a self-validating, causality-driven workflow combining Clinical and Laboratory Standards Institute (CLSI) compliant broth microdilution[5] with advanced biofilm and persister cell assays.

MOA Indole Substituted Indoles Efflux Efflux Pump Inhibition Indole->Efflux Biofilm Biofilm Disruption Indole->Biofilm Persister Persister Cell Eradication Indole->Persister Accumulation Antibiotic Accumulation Efflux->Accumulation Clearance Infection Clearance Biofilm->Clearance Persister->Clearance Susceptibility Restored Susceptibility Accumulation->Susceptibility Susceptibility->Clearance

Mechanisms of substituted indoles against recalcitrant bacterial infections.

Experimental Design & Causality

When assaying substituted indoles, researchers frequently encounter false negatives due to poor compound solubility or failure to test for synergy. The following protocols are engineered to mitigate these risks:

  • Solvent Causality: Substituted indoles are highly lipophilic. Master stocks must be prepared in 100% DMSO, but the final assay concentration of DMSO must strictly remain

    
     1% v/v. Exceeding this threshold induces solvent toxicity, artificially lowering the MIC and generating false-positive antimicrobial efficacy.
    
  • Metabolic Readout Causality: Indole derivatives can precipitate in aqueous broth or possess intrinsic pigmentation, obscuring standard optical density (

    
    ) readings. Incorporating a resazurin (Alamar Blue) metabolic dye step ensures that MIC determination is based on cellular respiration rather than mere turbidity.
    
  • Phenotypic State Causality: Because compounds like 5-iodoindole specifically target biofilm architecture rather than planktonic growth[3], parallel biofilm inhibition assays are mandatory to capture the full therapeutic profile of the compound.

Protocol 1: CLSI-Compliant Broth Microdilution (MIC/MBC)

This protocol adheres to CLSI M100/M07 guidelines for aerobic bacteria[5], optimized for lipophilic heterocyclic compounds.

Workflow Prep Compound Stock (DMSO) Dilution Serial Dilution (96-well) Prep->Dilution Incubate Incubation (37°C, 16-20h) Dilution->Incubate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Incubate MIC MIC Determination Incubate->MIC

CLSI-compliant broth microdilution workflow for MIC determination.

Step-by-Step Methodology

Step 1: Compound Preparation

  • Synthesize or obtain the substituted indole (e.g., 2-(2-Hydroxyphenyl)-1H-indole[2]).

  • Dissolve the compound in 100% molecular-grade DMSO to create a 10 mg/mL master stock.

  • Causality Check: Vortex and sonicate for 5 minutes. Any undissolved particulate will skew the serial dilution, leading to inaccurate MIC values.

Step 2: Microdilution Plate Setup

  • Use a sterile, clear-bottom 96-well plate.

  • Dispense 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into columns 2 through 12.

  • Add 200 µL of the working indole solution (diluted in CAMHB to achieve a 2X starting concentration, max 2% DMSO) to column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing through column 10. Discard 100 µL from column 10. (Columns 11 and 12 serve as growth and sterility controls, respectively).

Step 3: Inoculum Preparation

  • Select isolated colonies from an 18-24 hour agar plate and suspend in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of

    
     CFU/mL.
    
  • Causality Check: Inoculum size is critical. An inoculum that is too heavy will artificially inflate the MIC due to the "inoculum effect," while too light an inoculum will result in false susceptibility.

Step 4: Inoculation and Incubation

  • Add 100 µL of the diluted inoculum to columns 1 through 11. The final well volume is 200 µL, bringing the final bacterial concentration to

    
     CFU/mL and the final DMSO concentration to 
    
    
    
    1%.
  • Incubate the plate at 37°C for 16-20 hours under aerobic conditions.

Step 5: Reading and Interpretation

  • Visually inspect the plate. The MIC is the lowest concentration of the substituted indole that completely inhibits visible growth.

  • Self-Validation: If compound precipitation obscures visual reading, add 20 µL of 0.015% resazurin to all wells and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability.

Protocol 2: Biofilm Inhibition & Persister Cell Assay

Because many substituted indoles (like 5-iodoindole) act as signaling disruptors rather than direct bactericides[3][4], testing their effect on biofilms and persister cells is essential.

Biofilm Inhibition (Crystal Violet Assay)
  • Inoculate E. coli or S. aureus in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm formation.

  • Co-incubate with sub-MIC concentrations of the substituted indole in a 96-well polystyrene plate for 24 hours at 37°C[3].

  • Carefully aspirate the planktonic cells and wash the wells three times with PBS to remove non-adherent bacteria. Causality Check: Vigorous washing will detach the biofilm, leading to false-positive inhibition data.

  • Stain the adherent biofilm with 0.1% Crystal Violet for 15 minutes.

  • Solubilize the stain with 33% acetic acid and measure absorbance at

    
    . Calculate the IC
    
    
    
    for biofilm inhibition relative to the untreated control.
Persister Cell Resuscitation Assay
  • Grow P. aeruginosa to the late stationary phase to enrich the persister cell population.

  • Treat the culture with a high dose of a bactericidal antibiotic (e.g., ciprofloxacin at 100x MIC) for 4 hours to lyse all non-dormant cells.

  • Wash and resuspend the surviving persister cells in fresh media containing 2 mM of the substituted indole[4].

  • Monitor the resuscitation kinetics via time-kill plating (CFU/mL) over 24 hours. Indoles will block the waking mechanism, effectively trapping the cells in dormancy or leading to their eradication when combined with traditional antibiotics[4].

Quantitative Data Interpretation

To benchmark your novel synthesized indoles, compare your assay results against established data for known substituted indoles.

Compound ClassRepresentative CompoundTarget PathogenPrimary MechanismMIC / ActivityReference
2-Arylindoles 2-(2-Hydroxyphenyl)-1H-indoleMRSANorA Efflux Pump InhibitorMIC: 15.6 µg/mL[2]
Halogenated Indoles 5-iodoindoleE. coli, S. aureusBiofilm DisruptionBiofilm IC

[3]
Bisamidines MBX 1066Gram (+/-) Broad SpectrumMembrane DisruptionMIC: 0.5 - 2.0 µg/mL[1]
Unsubstituted Indoles IndoleP. aeruginosaPersister Resuscitation Inhibition2 mM (effective conc.)[4]

Table 1: Comparative antimicrobial profiles of substituted indoles. Data should be used to validate the dynamic range of your in-house assays.

References

  • Title: Substituted indoles reduce the biofilm formation of E. coli and S. aureus.
  • Title: Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus.
  • Title: Potent and broad-spectrum antibacterial activity of indole-based bisamidine antibiotics: synthesis and SAR of novel analogs of MBX 1066 and MBX 1090.
  • Title: Combatting Persister Cells With Substituted Indoles.
  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis of 2-Arylindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, during the synthesis of 2-arylindoles. The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883 by Emil Fischer, remains a powerful tool for constructing the indole nucleus.[1][2][3] However, its application in synthesizing 2-arylindoles can be fraught with challenges leading to diminished yields.

This document moves beyond a simple recitation of steps. It is structured as a troubleshooting guide to help you diagnose issues in your experimental setup, understand the chemical principles at play, and implement effective solutions.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses the most common issues encountered during the synthesis of 2-arylindoles via the Fischer method.

Q1: I'm consistently getting low yields or no product at all. Where should I start my investigation?

Low yields in the Fischer indole synthesis are a frequent problem and can stem from several factors.[4] A systematic approach to troubleshooting is essential.

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Arylhydrazines are susceptible to degradation over time.[5][6] Impurities in either the arylhydrazine or the acetophenone derivative can introduce competing side reactions.[6]

    • Actionable Advice: Use freshly opened or recently purified arylhydrazine. If in doubt, recrystallize or distill your starting materials. Ensure your ketone is also of high purity.

  • Inefficient Hydrazone Formation: The initial condensation between the arylhydrazine and the ketone to form the arylhydrazone is a prerequisite for the entire reaction.[7][8] If this equilibrium-driven step is inefficient, the subsequent cyclization cannot proceed effectively.

    • Actionable Advice: While often performed in situ, consider isolating the hydrazone intermediate, especially during initial optimizations.[5] This allows you to confirm its formation and purity before proceeding to the more demanding cyclization step. A few drops of acetic acid can catalyze hydrazone formation.[6]

  • Inappropriate Catalyst or Conditions: The choice and concentration of the acid catalyst are paramount and highly substrate-dependent.[6][9]

    • A catalyst that is too weak may not be sufficient to promote the key[7][7]-sigmatropic rearrangement.

    • A catalyst that is too strong can lead to decomposition of the starting materials or the desired indole product, often resulting in the formation of tar.[4][6]

    • Actionable Advice: A screening of catalysts is often necessary.[4] Both Brønsted acids (e.g., p-toluenesulfonic acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[2][8] Polyphosphoric acid (PPA) is particularly effective for less reactive substrates.[4]

  • Suboptimal Temperature and Reaction Time: Temperature control is a delicate balance. The reaction often requires heat to overcome the activation energy of the rearrangement, but excessive temperatures can promote polymerization and tar formation.[4][6]

    • Actionable Advice: Monitor your reaction closely using Thin Layer Chromatography (TLC).[4][5] This will help you determine the minimum temperature and time required for the consumption of your starting material, preventing unnecessary product degradation.

Q2: My reaction is producing a lot of tar-like byproducts. How can this be prevented?

The formation of tar is a classic sign of decomposition, usually caused by overly harsh reaction conditions.[6]

  • Optimize Reaction Temperature: Begin your optimization with milder temperatures and gradually increase if the reaction does not proceed.[4]

  • Re-evaluate Your Catalyst: An overly aggressive acid catalyst is a common culprit.[4] Switch to a milder Brønsted acid (e.g., TsOH) or a different Lewis acid.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and controlled heating, often leading to significantly reduced reaction times and higher yields by minimizing the formation of thermal decomposition byproducts.[4][10]

Q3: My TLC shows multiple spots, suggesting significant side product formation. What are the likely side reactions?

Several competing pathways can reduce the yield of your desired 2-arylindole.

  • N-N Bond Cleavage: This is a major competing pathway where the arylhydrazone intermediate fragments instead of rearranging.[4] This is particularly problematic when electron-donating substituents are present on the starting materials, as they can stabilize the intermediates formed during cleavage.[11][12] This can be a primary cause for reaction failure.[11]

  • Formation of Regioisomers: If you are using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of isomeric indoles.[4][5] The acidity of the medium can influence the ratio of these isomers.[5]

Key Mechanistic Insights

Understanding the reaction mechanism is crucial for effective troubleshooting. The Fischer indole synthesis proceeds through several key steps. A competing side reaction, N-N bond cleavage, is often responsible for low yields.

Fischer_Mechanism cluster_main Desired Fischer Indole Pathway cluster_side Competing Side Reaction A Arylhydrazine + Ketone B Arylhydrazone A->B Condensation C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H+ Catalyst H N-N Bond Cleavage C->H H+ Catalyst (e.g., with strong electron-donating groups) E Di-imine Intermediate D->E Rearrangement F Cyclization & Aromatization (-NH3) E->F Aromatization G 2-Arylindole Product F->G Elimination I Aniline Derivatives + Other Fragments H->I

Caption: The core Fischer indole synthesis pathway versus a common N-N bond cleavage side reaction.

Systematic Troubleshooting Workflow

Use the following decision tree to guide your optimization efforts systematically.

Troubleshooting_Workflow start Start: Low Yield Observed check_purity 1. Verify Purity of Arylhydrazine & Ketone start->check_purity purify Purify Starting Materials (Recrystallize/Distill) check_purity->purify Impure check_hydrazone 2. Confirm Hydrazone Formation (Isolate if necessary) check_purity->check_hydrazone Pure purify->check_hydrazone optimize_catalyst 3. Screen Acid Catalysts (Brønsted vs. Lewis, concentration) check_hydrazone->optimize_catalyst fail Yield Still Low (Consider Alternative Synthesis Route) check_hydrazone->fail optimize_temp 4. Optimize Temperature & Time (Monitor by TLC) optimize_catalyst->optimize_temp optimize_catalyst->fail consider_mw 5. Consider Microwave Synthesis optimize_temp->consider_mw optimize_temp->fail success Yield Improved consider_mw->success

Caption: A decision tree for systematically troubleshooting low yields in the Fischer indole synthesis.

Data Summary: Impact of Reaction Conditions

Yields are highly dependent on the specific substrates used. This table provides a qualitative summary of how different catalysts can influence the reaction outcome based on literature observations.

Catalyst TypeCommon ExamplesTypical ConditionsAdvantagesPotential Issues
Brønsted Acids p-TsOH, H₂SO₄, Acetic AcidReflux in solvent (e.g., Toluene, EtOH)Readily available, effective for many substrates.Can cause charring/tarring at high temperatures.[4]
Polyphosphoric Acid (PPA) PPANeat or in a high-boiling solvent, 100-160°CExcellent for deactivated or stubborn substrates.[4][6]Highly viscous, can make work-up difficult.
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Reflux in solvent or neatCan be milder than strong Brønsted acids.[3]Stoichiometric amounts often required, moisture sensitive.
Microwave Irradiation Various catalystsSealed vessel, 100-180°C, 10-30 minDrastically reduced reaction times, often higher yields.[10]Requires specialized equipment.
Experimental Protocols

These protocols are general starting points and will likely require optimization for your specific substrates.

Protocol 1: General Procedure for Fischer Indole Synthesis (One-Pot)

This protocol is suitable for initial screening of reaction conditions.[4][5]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the arylhydrazine (1.0 equivalent) and the 2-aryl ketone (1.0-1.1 equivalents) in a suitable solvent (e.g., glacial acetic acid or toluene).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., p-toluenesulfonic acid, 0.2 equivalents; or polyphosphoric acid, 10x by weight of the hydrazone).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice-water and neutralize with a base (e.g., saturated sodium bicarbonate or NaOH solution) until pH > 7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[13]

Protocol 2: Microwave-Assisted Fischer Indole Synthesis

This method can significantly reduce reaction times and often improves yields.[10]

  • Reactant Preparation: In a microwave-safe reaction vial, combine the arylhydrazine hydrochloride (1 equivalent), the 2-aryl ketone (1.05 equivalents), and a suitable solvent (e.g., ethanol). Add a catalytic amount of acetic acid.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150°C) for a set time (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, the work-up and purification follow the same procedure as the general protocol above. The product may precipitate upon cooling, in which case it can be collected by filtration.

Frequently Asked Questions (FAQs)
  • Q: My reaction isn't working at all. What are the very first things to check?

    • A: Start by verifying the quality and purity of your starting materials, especially the arylhydrazine, which can degrade upon storage.[5] Next, confirm that your reaction conditions (temperature, solvent, and acid catalyst) are appropriate for your specific substrates by consulting the literature for similar compounds.[5]

  • Q: Can I run this reaction without isolating the intermediate hydrazone?

    • A: Yes, one-pot procedures where the hydrazone is formed in situ are very common and often preferred to minimize handling losses.[6][7] However, for troubleshooting, isolating the hydrazone can be a valuable diagnostic step.

  • Q: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve selectivity?

    • A: The choice of acid catalyst and its concentration can significantly influence regioselectivity.[5] Generally, stronger acids may favor the formation of the indole from the less sterically hindered enamine intermediate.[13] Screening different acid catalysts and carefully controlling the reaction temperature are key to optimizing the yield of the desired regioisomer.

  • Q: Are there any alternatives to the Fischer synthesis for preparing 2-arylindoles?

    • A: Yes, several other methods exist. The Bischler-Mohlau indole synthesis is a classic alternative.[14] Modern methods often rely on transition-metal catalysis, such as the Larock indole synthesis, Suzuki or Heck-type cross-coupling reactions, and direct C-H activation strategies, which can offer different substrate scopes and milder conditions.[15][16][17]

References
  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • Ghammamy, S. et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available from: [Link]

  • Singh, P. et al. (2018). Metal-catalyzed privileged 2- and 3-functionalized indole synthesis. Journal of the Indian Chemical Society. Available from: [Link]

  • Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Available from: [Link]

  • Gande, V. et al. (2020). Homologation of the Fischer Indolization: A Quinoline Synthesis via Homo‐Diaza‐Cope Rearrangement. Angewandte Chemie. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

  • Garg, N. K. et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available from: [Link]

  • Garg, N. K. et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. Available from: [Link]

  • Wikipedia. Aza-Cope rearrangement. Available from: [Link]

  • Sridharan, V. et al. (2005). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Sciforum. Available from: [Link]

  • Gore, S. et al. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters. Available from: [Link]

  • Hovey, M. T. et al. (2012). N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. Angewandte Chemie. Available from: [Link]

  • ResearchGate. Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. Available from: [Link]

  • Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]

  • Kim, H. et al. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances. Available from: [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]

  • Colacino, E. et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Available from: [Link]

  • Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]

  • Royal Society of Chemistry. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Available from: [Link]

  • Vara, B. et al. (2021). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Molecules. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Phenylindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-phenylindoles. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic insights to empower you to troubleshoot and optimize your reactions effectively.

I. Fischer Indole Synthesis: The Workhorse Method

The Fischer indole synthesis is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] However, its acidic nature can promote several side reactions.

Troubleshooting Q&A: Fischer Indole Synthesis

Question 1: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the selectivity for the desired 2-phenylindole?

Answer: This is a classic challenge in Fischer indole synthesis. The formation of two possible enamine intermediates from the unsymmetrical ketone can proceed at different rates, leading to a mixture of indoles.[3] The regioselectivity is highly dependent on the acid catalyst and reaction conditions.

  • Mechanistic Insight: The key step is the acid-catalyzed[4][4]-sigmatropic rearrangement of the phenylhydrazone.[5] The stability of the intermediate enehydrazine dictates the major product. Generally, stronger acids and higher concentrations favor the formation of the more substituted, thermodynamically more stable indole.[3]

  • Troubleshooting Steps:

    • Catalyst Selection: The choice of acid catalyst is critical. Polyphosphoric acid (PPA) and zinc chloride (ZnCl₂) are common, but their strength can influence the isomer ratio.[6] Milder acids or different Lewis acids can alter the selectivity.

    • Concentration and Temperature: Systematically vary the acid concentration. In some cases, diluting the reaction mixture can reduce degradation and improve yields.[3] Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize side reactions.[3]

    • Consider a Pre-formed Hydrazone: Synthesizing and isolating the acetophenone phenylhydrazone intermediate first can sometimes provide cleaner results upon cyclization.[1][7]

Data Summary: Effect of Acid Catalyst on Regioselectivity

Acid CatalystConcentration (% w/w)OutcomeReference
Zinc Chloride (ZnCl₂)Anhydrous, excessGood yields of 2-phenylindole[1][7]
Polyphosphoric Acid (PPA)---Commonly used, effective[6]
Sulfuric Acid30%Favors one isomer[3]
Sulfuric Acid70%Can favor the other isomer[3]
Eaton's Reagent (P₂O₅/MeSO₃H)---Can provide high regiocontrol[3]

Question 2: I'm observing a significant amount of dark, tar-like material and my yield is low. What are these byproducts and how can I prevent them?

Answer: The formation of tar is a common issue, often resulting from polymerization, aldol condensation, or Friedel-Crafts-type side reactions promoted by the harsh acidic conditions and high temperatures.[3][8]

  • Mechanistic Insight:

    • Aldol Condensation: The ketone starting material (e.g., acetophenone) can self-condense under acidic conditions.

    • Friedel-Crafts Reactions: Intermediates in the reaction can act as electrophiles and react with the electron-rich aromatic rings of other molecules present.

    • Degradation: The indole product itself, being electron-rich, is susceptible to protonation and subsequent polymerization or degradation in strong acid.[9]

  • Troubleshooting Workflow:

G start Low Yield & Tar Formation Observed temp Reduce Reaction Temperature start->temp High temp promotes degradation check_purity Verify Purity of Starting Materials start->check_purity Impurities can catalyze side reactions slow_add Add Carbonyl Compound Slowly temp->slow_add Minimizes self-condensation milder_acid Switch to Milder Acid Catalyst (e.g., p-TsOH, Acetic Acid) slow_add->milder_acid Reduces acid-catalyzed degradation result Improved Yield & Reduced Byproducts milder_acid->result

Caption: Troubleshooting workflow for tar formation.

Experimental Protocol: Optimized Fischer Synthesis of 2-Phenylindole

This protocol incorporates best practices to minimize side reactions.

  • Step 1: Preparation of Acetophenone Phenylhydrazone. [1]

    • In a suitable flask, warm a mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) on a steam bath for one hour.

    • Dissolve the hot mixture in 80 mL of 95% ethanol.

    • Induce crystallization by agitation and cool the mixture in an ice bath.

    • Collect the crystals by filtration and wash with cold ethanol. The typical yield is 87-91%.[1]

  • Step 2: Acid-Catalyzed Cyclization. [7][10]

    • Create an intimate mixture of the dried acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g). Note: Anhydrous ZnCl₂ is crucial.

    • Heat the mixture in an oil bath to 170°C. Stirring is essential. The mass will become liquid, and ammonia evolution will be observed.

    • After 5-10 minutes, remove from heat and allow to cool.

    • Digest the solid mass with 800 mL of water and 25 mL of concentrated HCl on a steam cone to dissolve the zinc salts.

    • Filter the crude solid product and recrystallize from hot 95% ethanol to yield pure 2-phenylindole (Typical yield: 72-80%).[7][10]

II. Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-acetophenone with an excess of an aniline to form a 2-arylindole.[4] It is notorious for harsh conditions, low yields, and the formation of numerous byproducts.[3][4]

Troubleshooting Q&A: Bischler-Möhlau Synthesis

Question: My Bischler-Möhlau reaction is giving a complex, inseparable mixture of products with very low yield of the desired 2-phenylindole. What is happening?

Answer: The traditional Bischler-Möhlau synthesis often suffers from side reactions due to high temperatures and strong acids which can cause degradation and polymerization.[3] The excess aniline acts as a reactant, base, and solvent, which can lead to multiple competing pathways.[3]

  • Mechanistic Insight: The reaction can proceed through several complex pathways. One recognized competing pathway involves the formation of a 3-aryl indole followed by a 1,2-aryl shift, though recent studies suggest a pathway involving an imine intermediate is often favored, especially with excess aniline.[11] This complexity, combined with harsh conditions, leads to a variety of byproducts.

G cluster_0 Desired Pathway cluster_1 Side Reactions A α-bromoacetophenone + 2 eq. Aniline B Intermediate 4 A->B C Electrophilic Cyclization B->C D 2-Phenylindole C->D X Starting Materials + High Temp/Acid Y Polymerization/ Degradation Products X->Y Z Rearrangement Byproducts X->Z

Caption: Competing pathways in Bischler-Möhlau synthesis.

  • Troubleshooting & Optimization:

    • Milder Conditions: The most effective solution is to abandon the classical high-temperature approach. Modern variations offer significant improvements.

    • Microwave Irradiation: Using microwave heating can dramatically reduce reaction times and minimize byproduct formation.[4][12]

    • Lewis Acid Catalysis: The addition of a mild Lewis acid catalyst, such as lithium bromide (LiBr), can facilitate the reaction under less harsh conditions.[4]

Protocol Comparison: Classical vs. Microwave-Assisted Bischler-Möhlau
ParameterClassical MethodMicrowave-Assisted Method[2]
Reagents α-bromoacetophenone, excess anilineα-bromoacetophenone, 2:1 aniline
Solvent Excess aniline3 drops of DMF
Conditions High temperature, long reaction time600 W microwave irradiation, 1 minute
Typical Outcome Low yields, complex byproductsHigher yields, cleaner reaction

III. Palladium-Catalyzed Synthesis

Modern organic synthesis often employs palladium-catalyzed cross-coupling reactions to construct the 2-phenylindole scaffold. A common and efficient route is the palladium-catalyzed annulation of o-haloanilines with phenylacetylene.[13]

FAQs: Palladium-Catalyzed Synthesis

Question: What is the general mechanism for the Pd-catalyzed synthesis of 2-phenylindoles?

Answer: The process is typically a domino or tandem reaction. It begins with a Sonogashira cross-coupling of the o-haloaniline with phenylacetylene to form a 2-alkynylaniline intermediate. This intermediate then undergoes an intramolecular cyclization (heteroannulation), also catalyzed by palladium, to form the indole ring.[13][14]

Question: My reaction is not working. I used 2-iodoaniline, phenylacetylene, and a palladium catalyst, but I'm only recovering starting materials or seeing a messy baseline on my TLC. What are potential points of failure?

Answer: Several factors can inhibit this domino reaction.

  • Inactive Catalyst: The Pd(0) active species may not be generating or may be decomposing. Ensure your catalyst (e.g., Pd(PPh₃)₂Cl₂) and ligands are of good quality. The reaction often requires a co-catalyst like copper(I) iodide (CuI).[13]

  • Base Selection: An appropriate base, typically an amine like triethylamine (TEA), is crucial for the Sonogashira coupling step to neutralize the HX formed.[13]

  • Failed Cyclization: The Sonogashira coupling might be successful, but the subsequent heteroannulation could be failing. The cyclization step involves the nucleophilic attack of the aniline nitrogen onto the alkyne, which is activated by coordination to the palladium(II) center.[14][15] If this step is slow, the alkynylaniline intermediate may decompose under the reaction conditions.

  • Homocoupling: A common side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne (Glaser coupling) to form 1,4-diphenylbutadiyne. This is often favored by the presence of oxygen. Degassing your solvent and running the reaction under an inert atmosphere (N₂ or Ar) can minimize this.

Question: Can I use other alkynes besides phenylacetylene?

Answer: While phenylacetylene is common for synthesizing 2-phenylindoles, the reaction can be sensitive to the alkyne substrate. For example, attempts to use aliphatic terminal alkynes like 1-heptyne under standard mild conditions may fail. More forcing conditions (e.g., refluxing for 24 hours) might be required to achieve cyclization to the corresponding 2-alkylindole.[13]

References

  • Benchchem. (n.d.). common side reactions in indole-pyrrole synthesis.
  • Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. (2025, January 16). MDPI.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC.
  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (n.d.). PMC.
  • Synthesis and Chemistry of Indole. (n.d.).
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. (n.d.). PMC.
  • 2-phenylindole. (n.d.). Organic Syntheses Procedure.
  • Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. (2024, May 21). ACS Publications.
  • Synthesis of 2-Phenylindole: An Application Note and Experimental Protocol. (n.d.). Benchchem.
  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2005, July 13). ACS Publications.
  • Bischler–Möhlau indole synthesis. (n.d.). SciSpace.
  • Synthesis of 2-Phenyl-Indole. (2012, December 21). Sciencemadness Discussion Board.
  • A Step-by-Step Guide to the Synthesis of Indole Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • The Fischer Indole Synthesis: A Comprehensive Technical Guide. (n.d.). Benchchem.
  • Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. (2011, May 5). ACS Publications.

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Removing palladium catalyst from indole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) purification. Removing palladium (Pd) from indole-containing compounds is a notoriously difficult challenge in process chemistry. Because indoles are electron-rich N-heterocycles, they frequently act as ligands, chelating residual palladium and causing standard workup procedures to fail.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to help you achieve <10 ppm residual palladium in your final API.

Workflow: Palladium Removal Decision Matrix

Selecting the right scavenging strategy depends heavily on the solubility profile of your crude indole API and the scale of your reaction.

PdRemoval Start Crude Indole Mixture (>1000 ppm Pd) Solubility Assess API Solubility Start->Solubility Soluble Highly Soluble (THF, Toluene, DCM) Solubility->Soluble Insoluble Poorly Soluble (Requires Polar Solvents) Solubility->Insoluble Scavenger Solid-Supported Scavenger (e.g., QuadraPure TU) Soluble->Scavenger Carbon Activated Carbon (Darco KB-B) Insoluble->Carbon Filter Filtration & Concentration Scavenger->Filter Carbon->Filter End Purified Indole API (<10 ppm Pd) Filter->End

Decision matrix for selecting a palladium removal strategy based on indole API solubility.

Troubleshooting & FAQs

Q: Why does palladium consistently remain trapped in my indole-based API even after silica gel chromatography? A: This is a classic thermodynamic trap. Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) leave residual Pd(0) and Pd(II) species in the crude mixture. Indole compounds, possessing a nitrogen atom and an electron-rich


-system, act as potent ligands that form highly stable coordination complexes with palladium (1)[1]. Standard silica gel chromatography separates molecules based on polarity. Because the palladium is physically coordinated to your product, they co-elute, rendering chromatography ineffective for metal clearance (2)[2]. To break this complex, you must introduce a scavenger with a significantly higher binding affinity constant (

) for palladium, such as a thiourea or thiol functional group (3)[3].

Q: I used a silica-supported thiol scavenger, but my product yield dropped by 40%. How do I prevent product loss? A: Product loss during scavenging is almost always caused by non-specific adsorption. Silica backbones possess free silanol groups that form strong hydrogen bonds with the N-H of the indole ring. Furthermore, if you are using a non-polar solvent (like hexane or pure DCM), the polar indole will naturally partition onto the silica surface (4)[4]. Causality & Solution: You must shift the partitioning equilibrium. Change your solvent system to a more polar, coordinating solvent like Tetrahydrofuran (THF) or add 5-10% Methanol to outcompete the indole for the silanol binding sites. Additionally, minimize the scavenger equivalents; use the precise stoichiometric amount required (typically 4-8 molar equivalents relative to the initial Pd catalyst load) rather than an arbitrary weight percentage (1)[1].

Q: We are scaling up a Suzuki coupling for a 5-bromoindole derivative. Solid-supported scavengers are too expensive for our pilot plant. What are the alternatives? A: For pilot-scale and commercial API manufacturing, the cost of functionalized silica can be prohibitive. The most field-proven alternatives rely on physical adsorption or precipitation:

  • Activated Carbon (e.g., Darco KB-B): Carbon is highly porous and effectively traps Pd(0) nanoparticles. Treating a THF solution of the crude API with 0.2 wt% Darco KB-B at 45 °C, followed by filtration, can reduce Pd from >300 ppm to <1 ppm (5)[5].

  • Potassium Isopropyl Xanthate (PIX): PIX is an ultra-efficient, inexpensive soluble scavenger. When added to the organic phase, it forms an insoluble Pd-xanthate complex that precipitates out of solution, allowing for simple filtration. This method has been shown to reduce Pd to <0.1 ppm in late-stage API synthesis ().

Mechanistic Overview: Competitive Chelation

To successfully remove palladium, the scavenger must thermodynamically outcompete the indole API for the metal ion.

Mechanism PdIndole Pd-Indole Complex (High Stability) Reaction Thermodynamic Exchange PdIndole->Reaction Scavenger Thiourea Scavenger (Higher Affinity) Scavenger->Reaction FreeIndole Free Indole API (Target Product) Reaction->FreeIndole BoundPd Pd-Scavenger (Easily Filtered) Reaction->BoundPd

Thermodynamic competitive exchange mechanism between Pd-indole complexes and scavengers.

Quantitative Scavenger Selection Data

Use the following table to select the appropriate scavenger based on your target palladium species and budget constraints.

Scavenger / ReagentMatrixTarget Pd SpeciesPrimary MechanismTypical Residual PdCost Profile
QuadraPure™ TU Macroporous PolymerPd(0), Pd(II)Chelation via Thiourea (S, N)< 10 ppmHigh
SiliaMetS® Thiol Functionalized SilicaPd(II)Covalent coordination via -SH< 5 ppmHigh
Darco KB-B Activated CarbonPd(0) nanoparticlesPhysical entrapment in pores< 50 ppmLow
PIX Soluble SaltPd(II)Precipitation (Pd-Xanthate)< 1 ppmVery Low

Self-Validating Experimental Protocols

Every protocol must be treated as a self-validating system. Do not proceed to the next synthetic step until the validation checkpoint confirms metal clearance.

Protocol A: Batch Scavenging with Solid-Supported Resins (e.g., QuadraPure TU)

Best for: Discovery chemistry, small-scale API synthesis, and highly soluble indoles.

  • Baseline Quantification: Extract a 1 mg aliquot of the crude indole product. Digest in concentrated HNO₃ and analyze via ICP-MS to establish the baseline Pd concentration (ppm).

  • Dissolution: Dissolve the crude API in THF or Toluene to achieve a concentration of 10–50 mg/mL. Mechanistic note: Avoid non-polar solvents like hexane to prevent API adsorption onto the resin.

  • Scavenger Addition: Calculate the total moles of Pd catalyst originally added to the reaction. Add 5 molar equivalents of QuadraPure TU or SiliaMetS Thiol relative to the Pd.

  • Incubation: Stir the suspension vigorously at 40–50 °C for 4 to 12 hours. Heat is required to overcome the activation energy barrier of the Pd-indole ligand exchange.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-bound scavenger. Wash the filter cake with 2 column volumes of THF to ensure complete API recovery.

  • Validation Checkpoint (Critical): Take a 1 mg aliquot of the filtrate, evaporate the solvent, and analyze via ICP-MS.

    • If Pd > 10 ppm: The equilibrium was not fully reached. Repeat Steps 3–5 with 2 additional equivalents of scavenger.

    • If Pd < 10 ppm: Proceed to Step 7.

  • Concentration: Concentrate the filtrate under reduced pressure to isolate the purified indole API.

Protocol B: Activated Carbon Treatment (Darco KB-B)

Best for: Pilot-plant scale-up, cost-sensitive processes, and removing Pd(0) black.

  • Baseline Quantification: Analyze a 1 mg aliquot of the crude mixture via ICP-MS.

  • Dissolution: Dissolve the crude indole API in THF.

  • Carbon Addition: Add 0.2 to 0.5 weight equivalents of Darco KB-B activated carbon relative to the mass of the crude product.

  • Incubation: Agitate the suspension at 45 °C for 18 hours. Mechanistic note: Extended time is required for Pd nanoparticles to diffuse into the mesopores of the carbon.

  • Filtration: Filter the hot suspension through a tightly packed Celite pad. (Activated carbon fines can pass through standard filter paper, causing black contamination in the API).

  • Validation Checkpoint: Analyze a 1 mg aliquot of the filtrate via ICP-MS. If the Pd level is acceptable, proceed to crystallization.

References

  • BenchChem. "Palladium Catalyst Removal in 5-Bromoindole Reactions." BenchChem Technical Support.1

  • BenchChem. "How to remove palladium catalyst from [2,3'-Bipyridin]-2'-amine product." BenchChem Technical Support.4

  • Garrett et al. "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." ACS Medicinal Chemistry Letters / ResearchGate.2

  • Ismail et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development (ACS).5

  • Reaxa / Sigma-Aldrich. "QuadraPure Scavenger Resins." Sigma-Aldrich.3

  • RSC Publishing. "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger." Chemical Communications.

Sources

Technical Support Center: Mastering Regioselectivity in 2-Arylindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address one of the most persistent bottlenecks in heterocyclic chemistry: achieving absolute regiocontrol at the C2 position of the indole core.

The 2-arylindole scaffold is a privileged pharmacophore in drug development, yet traditional condensation methods (like the classic Fischer indole synthesis) often yield intractable mixtures of regioisomers when unsymmetrical ketones are used. This guide deconstructs the mechanistic causality behind these failures and provides robust, self-validating protocols to ensure synthetic fidelity.

Mechanistic Foundations of Regiocontrol

The core challenge in synthesizing 2-arylindoles lies in differentiating the nucleophilicity and steric environment of the C2 and C3 positions. Modern transition-metal catalysis dictates regiocontrol not through brute-force thermodynamics, but through precise kinetic pathways driven by steric hindrance, directing groups, or specific oxidative addition rates.

Pd-catalyzed tandem reaction pathway ensuring C2-regioselectivity via imine intermediates.

Troubleshooting Guide: Common Failures & Solutions

Q1: I am attempting a cross-coupling approach, but I keep getting a mixture of 2-aryl and 3-aryl indoles. How do I force absolute C2 selectivity? A1: This is a classic issue of competitive migratory insertion. The causality lies in the steric environment of your palladium intermediate. If your ligand is too small, the aryl group can migrate to either C2 or C3. To resolve this, you must dictate the geometry of the intermediate. Utilizing phenylglyoxal and anilines under reductive conditions with [PdBr2(rac-binap)] forces a highly regioselective 4-step tandem reaction. The bidentate rac-BINAP ligand enforces a rigid cis-coordination geometry, ensuring the ketoenamine intermediate strictly dictates C2-arylation[1].

Q2: My C-H activation route yields are low and unselective when using electron-withdrawing groups (EWGs) on the aryl ring. What is the mechanistic failure here? A2: EWGs decrease the electron density of the arene, raising the activation energy required for electrophilic metalation. If you rely on an undirected Pd(II) system, the reaction will stall or lose regioselectivity. The solution is to implement a strong directing group. A pyridine-directed rhodium-catalyzed system (Rh(III)/Cu(II)) allows for highly selective ortho C(sp2)–H bond activation of N-aryl-2-aminopyridines[2]. The rigid metallacycle intermediate physically prevents functionalization at any site other than the targeted ortho position, securing the 2-aryl geometry regardless of electronic deactivation[2].

Q3: I want to avoid pre-functionalized starting materials like aryl halides. Can I achieve high regioselectivity using simple nitroarenes? A3: Yes. The reductive cyclization of 1-(2-arylethynyl)-2-nitroarenes is highly effective, but the choice of reductant is critical. Standard hydrogenation often leads to over-reduction. By employing an Indium/HI system, the strong reductive environment rapidly converts the nitro group to an aniline, which immediately undergoes intramolecular cyclization onto the alkyne[3]. The absolute regioselectivity here is driven by the kinetic favorability of 5-endo-dig cyclization rules, exclusively yielding the 2-arylindole[3].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems where visual or analytical cues confirm the success of intermediate steps before proceeding.

Protocol A: Pd-Catalyzed Reductive Cyclization of Phenylglyoxal and Anilines[1]

Mechanism: Tandem imine condensation followed by Pd-catalyzed reductive annulation.

  • Preparation: In a high-pressure reactor, combine phenylglyoxal (1.0 mmol) and aniline (2.0 mmol) in 10 mL of anhydrous methanol.

  • Internal Control (Desiccation): Add 200 mg of anhydrous Na₂SO₄. Causality: Water is a byproduct of the initial imine condensation. Removing it acts as a thermodynamic sink, driving the equilibrium forward and preventing unreacted phenylglyoxal from undergoing side reactions.

  • Catalyst Addition: Add [PdBr2(rac-binap)] (1.0 mol%).

  • Reduction: Pressurize the reactor with H₂ gas to 800 psi. Heat to 120 °C for 48 hours.

  • Validation: Vent the reactor carefully. The crude mixture should show complete consumption of the starting materials via TLC (using UV and anisaldehyde stain). Purify by column chromatography.

Protocol B: Rh-Catalyzed/Cu-Mediated Annulative Coupling[2]

Mechanism: Pyridine-directed C-H activation and selective C-C cleavage of propargyl alcohols.

  • Setup: In a flame-dried Schlenk tube under an inert argon atmosphere, add N-aryl-2-aminopyridine (1.0 eq) and the γ-substituted tert-propargyl alcohol (1.2 eq).

  • Catalyst & Oxidant: Add [Cp*RhCl₂]₂ (5 mol%) as the catalyst and Cu(OAc)₂ (2.0 eq) as the stoichiometric oxidant.

  • Reaction: Dissolve in anhydrous toluene and heat to 110 °C for 12-24 hours.

  • Validation (Visual Cue): The reaction color will shift from red/brown to green/blue as Cu(II) is reduced to Cu(I)/Cu(0). This color change acts as a real-time visual indicator of catalytic turnover and successful C-H metalation.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts, concentrate under reduced pressure, and purify.

Protocol C: Indium-HI-Mediated One-Pot Reductive Cyclization[3]

Mechanism: Rapid nitro reduction followed by 5-endo-dig cyclization.

  • Setup: Dissolve 1-(2-arylethynyl)-2-nitroarene (1.0 eq) in benzene.

  • Reagent Addition: Add Indium powder (4.0 eq). Slowly and carefully add aqueous HI (40 eq). Caution: This step is highly exothermic.

  • Reaction: Stir at room temperature.

  • Validation: Monitor by TLC. The disappearance of the distinct yellow color of the nitroarene indicates successful reduction to the aniline intermediate. Substrates with electron-donating groups will complete cyclization rapidly (1-8 hours)[3].

  • Workup: Quench with saturated NaHCO₃ to neutralize the acid, extract with ethyl acetate, dry over MgSO₄, and purify.

Quantitative Data & Optimization Matrix

To facilitate rapid decision-making during route scouting, use the following matrix to match your substrate scope with the optimal synthetic strategy.

Synthetic StrategyCatalyst / ReagentsRegioselectivity DriverSubstrate Scope LimitationsTypical Yield
Tandem Reductive Annulation [PdBr2(rac-binap)], H₂ (800 psi)Ketoenamine intermediate geometryRequires high-pressure reactor equipment75 - 92%
Directed C-H Activation [Cp*RhCl₂]₂, Cu(OAc)₂Pyridine directing group (ortho-metalation)Requires a removable directing groupUp to 90%
Nitroarene Reductive Cyclization Indium (4 eq), aq. HI (40 eq)5-endo-dig cyclization kineticsStrongly retarded by EWGs on the arene60 - 85%

Decision Tree for Route Selection

Decision matrix for selecting the optimal regioselective synthesis route based on substrate.

Frequently Asked Questions (FAQs)

Q: Why use HI instead of HCl in the Indium-mediated reduction? A: Aqueous HI provides a significantly stronger reductive environment compared to HCl. The iodide ion acts as both a nucleophilic catalyst and a reducing agent itself, synergizing with Indium to rapidly push the nitro reduction to completion. This prevents the accumulation of reactive nitroso intermediates that cause side reactions[3].

Q: Can I use standard palladium catalysts like Pd(PPh₃)₄ for the phenylglyoxal tandem reaction? A: No. The use of a bidentate ligand like rac-BINAP is critical. Monodentate ligands like PPh₃ allow for excessive rotational freedom at the metal center. Bidentate ligands enforce a rigid cis-coordination geometry on the palladium center, which is mechanistically required to facilitate the specific intramolecular carbopalladation step that guarantees C2 regioselectivity[1].

References

  • Source: European Journal of Organic Chemistry (via ResearchGate)
  • Source: Organic Letters (ACS Publications)
  • Title: Indium-HI-mediated one-pot reaction of 1-(2-arylethynyl)

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Nuclear Magnetic Resonance (NMR) spectroscopy of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these vital heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of indole NMR spectra.

Introduction: The Challenge of Indole NMR

The indole scaffold is a cornerstone in medicinal chemistry and natural products, but its NMR spectra can be deceptively complex. Signal overlap, subtle changes in chemical shifts due to substitution patterns, tautomerism, and the quadrupolar nature of the indole nitrogen (¹⁴N) often complicate spectral interpretation. This guide offers practical, field-tested advice to overcome these common hurdles.

Troubleshooting and FAQs

This section directly addresses specific issues you may encounter during your NMR experiments.

Issue 1: Severe Signal Overlap in the Aromatic Region

Q: My ¹H NMR spectrum of a substituted indole shows a crowded and overlapping aromatic region (typically 6.5-8.0 ppm), making it impossible to assign individual protons. How can I resolve these signals?

A: Signal overlap is a frequent challenge, especially in polysubstituted indoles.[1] The key is to utilize the second dimension to spread out the signals.

Troubleshooting Steps:

  • Optimize 1D ¹H NMR Acquisition:

    • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above). The increased chemical shift dispersion can often resolve overlapping signals.

    • Solvent Effects: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The varying solute-solvent interactions can induce differential changes in chemical shifts, potentially resolving overlapped signals.[2][3] Polar solvents, in particular, can significantly influence the chemical shift of the proton at the C2 (α) position.[2]

  • Employ 2D NMR Spectroscopy: Two-dimensional NMR is indispensable for resolving these issues.[1]

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. Even if signals are overlapped in the 1D spectrum, their correlations in the 2D COSY spectrum can allow you to trace out the spin systems of the benzene and pyrrole rings.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): By correlating protons directly to their attached carbons, you can leverage the much larger chemical shift dispersion of ¹³C NMR to resolve overlapping proton signals.[1] Protons that are overlapped in the ¹H spectrum will often be attached to carbons with distinct chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure and confirming substitution patterns.[4][5]

Issue 2: Ambiguous Substitution Pattern on the Benzene Ring

Q: I have a mono-substituted indole, but I can't definitively determine if the substituent is at the C4, C5, C6, or C7 position based on the ¹H NMR coupling patterns alone.

A: While coupling constants provide initial clues (ortho: ~7-9 Hz, meta: ~1-3 Hz, para: <1 Hz), definitive assignment often requires through-space correlation experiments.[6][7][8]

Troubleshooting Workflow:

  • Analyze Coupling Constants Carefully:

    • C4 or C7 Substitution: Look for a pattern with two doublets and two triplets (or doublet of doublets).

    • C5 or C6 Substitution: Expect to see two doublets and two doublet of doublets.

  • Utilize NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (< 5 Å), regardless of whether they are coupled through bonds.[9] For example, a NOE correlation between the proton at C4 and the proton at C3 can help distinguish a C4-substituted indole from a C7-substituted one.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules where the NOE might be close to zero, a ROESY experiment can be a more reliable alternative.[6]

  • Leverage HMBC Correlations: Long-range couplings can be decisive. For instance, the N-H proton often shows a correlation to C4 and C7a, while the H3 proton correlates to C4 and C5.

Workflow for Determining Benzene Ring Substitution:

G Start Ambiguous ¹H NMR COSY Acquire ¹H-¹H COSY Start->COSY Identify Spin Systems NOESY Acquire NOESY/ROESY COSY->NOESY Establish Spatial Proximity HMBC Acquire HMBC NOESY->HMBC Confirm Long-Range Connectivity Analysis Integrate 2D Data HMBC->Analysis Structure Definitive Structure Analysis->Structure

Caption: Workflow for elucidating indole substitution patterns.

Issue 3: Broad or Disappearing N-H Proton Signal

Q: The N-H proton of my indole is either very broad or completely absent from the spectrum. Why is this happening and what can I do?

A: The indole N-H proton is exchangeable and its appearance is highly sensitive to several factors.[10]

Common Causes and Solutions:

  • Exchange with Residual Water: Traces of water (H₂O) in the deuterated solvent can lead to rapid exchange with the N-H proton, causing signal broadening or disappearance.[10]

    • Solution: Use a freshly opened ampule of high-purity deuterated solvent. To confirm exchange, you can add a drop of D₂O to your NMR tube; the N-H signal should disappear completely.[10]

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and broadening of the attached N-H proton signal.[10][11][12][13][14] This effect is dependent on the symmetry of the electric field around the nitrogen.

    • Solution: Lowering the temperature of the NMR experiment can sometimes sharpen the N-H signal by slowing down the quadrupolar relaxation.

  • Solvent and Concentration Effects: The chemical shift and appearance of the N-H proton are highly dependent on the solvent and concentration due to varying degrees of hydrogen bonding.[4][10] In DMSO-d₆, the N-H proton often appears as a sharper signal due to strong hydrogen bonding with the solvent.

Issue 4: Presence of More Signals Than Expected - Tautomerism

Q: My NMR spectrum shows two sets of signals for my indole derivative, suggesting a mixture of compounds, but my sample is pure. What could be the cause?

A: This can be indicative of the presence of tautomers, which are isomers that readily interconvert. This is particularly common for indoles with substituents that can participate in keto-enol tautomerism, such as indole-3-pyruvic acid.[15]

Troubleshooting and Identification:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help confirm the presence of interconverting species.[10] If the two sets of signals coalesce into a single averaged set at higher temperatures, it strongly suggests the presence of tautomers or rotamers.[10][16]

  • Solvent Effects: The equilibrium between tautomers can be highly solvent-dependent. For example, 3-arylpyruvic acids often exist as the enol form in organic solvents but favor the keto form in aqueous solutions.[15]

  • 2D NMR: Experiments like HSQC and HMBC can help to independently assign the structures of both tautomers present in the mixture.

Tautomerism in Indole-3-pyruvic Acid:

G Enol Enol Form (Dominant in CD₃OD) Keto Keto Form (Favored in H₂O) Enol->Keto Tautomerization

Caption: Keto-enol tautomerism in indole derivatives.

Advanced NMR Techniques for Indole Structure Elucidation

For particularly complex or novel indole structures, a combination of advanced 2D NMR experiments is often necessary for unambiguous structure determination.[4][17][18][19]

Experiment Information Provided Application for Indoles
¹H-¹H COSY Shows correlations between J-coupled protons (typically over 2-3 bonds).[5]Tracing the connectivity of protons within the benzene and pyrrole rings.
HSQC/HMQC Correlates protons to their directly attached carbons (¹JCH).[4]Resolving overlapping proton signals using the larger ¹³C chemical shift dispersion.
HMBC Shows correlations between protons and carbons over multiple bonds (²JCH, ³JCH).[4][5]Key for connecting different spin systems and confirming the placement of substituents and quaternary carbons.
NOESY/ROESY Shows correlations between protons that are close in space (<5 Å).[6][9][20]Determining stereochemistry and confirming substitution patterns by identifying through-space proximities.

Experimental Protocol: Standard HMBC Acquisition

This protocol outlines the key steps for acquiring a standard gradient-selected HMBC (gHMBC) experiment, which is crucial for determining the carbon skeleton.

  • Sample Preparation: Prepare a solution of your indole derivative (5-10 mg) in a suitable deuterated solvent (0.5-0.6 mL).[1]

  • Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and shim the magnetic field to achieve good resolution.[1]

  • Acquisition Parameters:

    • Pulse Sequence: Select a standard gradient-selected HMBC pulse sequence.

    • Spectral Width: Set the ¹H spectral width to cover all proton signals (e.g., 0-12 ppm) and the ¹³C spectral width to cover all carbon signals (e.g., 0-200 ppm).

    • Long-Range Coupling Delay: The delay for the evolution of long-range coupling is typically set to optimize for couplings of 4-8 Hz.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Calibrate the spectrum using the residual solvent signals.

Reference Data: Typical Chemical Shifts and Coupling Constants

The following tables provide typical ¹H and ¹³C NMR chemical shift ranges for the parent indole molecule. Note that these values can be significantly influenced by substituents.[21][22][23]

Table 1: Typical ¹H NMR Chemical Shifts for Indole (in CDCl₃)

Proton Chemical Shift (δ) ppm Multiplicity Typical Coupling Constants (J) in Hz
H1 (N-H)8.0-8.2br s-
H2~7.20tJ₂,₃ = 3.1, J₁,₂ = 2.5
H3~6.52ddJ₂,₃ = 3.1, J₁,₃ = 2.0
H4~7.65dJ₄,₅ = 7.9
H5~7.12tJ₄,₅ = 7.9, J₅,₆ = 7.1
H6~7.18tJ₅,₆ = 7.1, J₆,₇ = 8.2
H7~7.55dJ₆,₇ = 8.2

Table 2: Typical ¹³C NMR Chemical Shifts for Indole (in CDCl₃) [21][23]

Carbon Chemical Shift (δ) ppm
C2~122.5
C3~102.2
C3a~128.0
C4~120.8
C5~121.9
C6~119.8
C7~111.1
C7a~135.7

References

  • Reinecke, M. G., Johnson, H. W., & Sebastian, J. F. (1969). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society, 91(14), 3817–3822. Retrieved from [Link]

  • Kamenar, A. A., et al. (2014). Analysis of the Enol–Keto Tautomers of Indole-3-pyruvic Acid. ConnectSci.
  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • ResearchGate. (2020). Characteristic ¹H-NMR signal of tautomers 4a, 4a′, and 4a″ (tautomeric ratio 54:13:33). Retrieved from [Link]

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]

  • Shestakova, A. K., et al. (2023). Synthesis and NMR spectra of [15N]indole. Chemistry of Heterocyclic Compounds, 59(9/10), 657–665. Retrieved from [Link]

  • Liu, K., et al. (2012). Paramagnetic NMR Relaxation and Molecular Mechanics Studies of Chloroperoxidase-Indole Complex. PMC. Retrieved from [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. Retrieved from [Link]

  • Szakács, Z., et al. (2012). Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. PubMed. Retrieved from [Link]

  • Callis, P. R., & Liu, T. (2004). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. Retrieved from [Link]

  • University of Ottawa. (n.d.). Quadrupolar nuclei. Retrieved from [Link]

  • Nowick, J. (n.d.). Multiplet Guide and Workbook. University of California, Irvine.
  • ResearchGate. (n.d.). Combined Experimental/Theoretical Refinement of Indole Ring Geometry Using Deuterium Magnetic Resonance and ab Initio Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of tautomers 4b, n = 1 and 5b, n = 1. Panel A: DMSO-d6.... Retrieved from [Link]

  • ResearchGate. (n.d.). Room-temperature liquid-state ODNP NMR of indole in CCl4 at 9.4 T TEMPO.... Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. International Journal of Drug Delivery Technology, 11(1), 166-173.
  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • PubMed. (1998). NMR Imaging Using Second Order Quadrupole Broadened Resonances. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Retrieved from [Link]

  • BMRB. (n.d.). bmse000097 Indole at BMRB. Retrieved from [Link]

  • ACS Publications. (1969). Solvent and concentration dependence of the nuclear magnetic resonance spectra of indoles. Journal of the American Chemical Society. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]

  • PMC. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Retrieved from [Link]

  • Organic Chemistry Data. (2020). 7-MULTI-4 NMR Spectroscopy of Quadrupolar Nuclei (Spin > ½). Retrieved from [Link]

  • Department of Chemistry. (2014). Consequences-of-nuclei-with-quadrupole-moments-in-NMR-with-Reference-Pdfs.pdf. Retrieved from [Link]

  • White Rose Research Online. (2019). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Retrieved from [Link]

Sources

Overcoming poor yield in the N-methylation of 2-phenylindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for overcoming challenges in the N-methylation of 2-phenylindoles. This guide is designed for researchers, chemists, and drug development professionals who are encountering poor yields or other experimental difficulties with this specific transformation. The steric hindrance imposed by the C2-phenyl group presents unique challenges compared to the N-alkylation of simpler indoles, often requiring carefully optimized conditions.[1]

This resource is structured into two main sections:

  • A Troubleshooting Guide: This section directly addresses common problems in a question-and-answer format, providing probable causes and actionable solutions.

  • Frequently Asked Questions (FAQs): This section covers broader topics, including reagent selection, reaction mechanisms, and alternative methodologies.

We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to adapt and optimize these methods for your specific substrate.

Troubleshooting Guide: From Low Yield to No Reaction

This section is designed to help you diagnose and solve specific issues encountered during the N-methylation of 2-phenylindoles.

Question 1: My reaction shows very low or no conversion of the starting 2-phenylindole. What are the likely causes?

This is a common issue, often stemming from insufficient activation of the indole nitrogen. The N-H of indole is not highly acidic (pKa ≈ 17 in DMSO), and deprotonation is the crucial first step.[2]

Probable Cause 1: Insufficient Base Strength The base may be too weak to effectively deprotonate the indole N-H, resulting in a low concentration of the reactive indolate anion.

  • Solution: Switch to a stronger base. Sodium hydride (NaH) is a powerful, non-nucleophilic base commonly used to ensure complete deprotonation.[2][3] Other effective strong bases include potassium hydroxide (KOH) and cesium carbonate (Cs₂CO₃), which can offer different solubility and reactivity profiles.[2][4]

Probable Cause 2: Poor Reagent or Solvent Purity Trace amounts of water or other protic impurities in your reagents or solvent can quench the strong base and the indolate anion, effectively halting the reaction.

  • Solution: Ensure all reagents are of high purity and use anhydrous solvents.[2] It is best practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]

Probable Cause 3: Low Reaction Temperature The reaction may lack the necessary thermal energy to overcome the activation barrier, especially given the steric hindrance of the 2-phenyl group.

  • Solution: Increase the reaction temperature. While some simple indole alkylations proceed at room temperature, heating is often necessary for more challenging substrates.[2] Temperatures in the range of 80-120 °C are not uncommon, particularly when using milder bases or less reactive methylating agents.[4][5]

Probable Cause 4: Poor Solubility If the indole substrate, base, or resulting indolate salt is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.

  • Solution: Select a suitable solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they effectively dissolve the reagents and stabilize the indolate anion.[2][3]

Below is a troubleshooting workflow to guide your optimization process.

G Start Poor Yield / No Reaction CheckBase Is the base strong enough? (e.g., NaH, KOH) Start->CheckBase CheckPurity Are reagents & solvent anhydrous? CheckBase->CheckPurity Yes Sol_Base Action: Use stronger base (NaH, Cs₂CO₃) CheckBase->Sol_Base No CheckTemp Is the temperature adequate? CheckPurity->CheckTemp Yes Sol_Purity Action: Use anhydrous solvent under inert atmosphere CheckPurity->Sol_Purity No CheckSolubility Are components soluble? CheckTemp->CheckSolubility Yes Sol_Temp Action: Increase temperature (e.g., 80-120 °C) CheckTemp->Sol_Temp No Sol_Solubility Action: Switch to polar aprotic solvent (DMF, DMSO) CheckSolubility->Sol_Solubility No Success Improved Yield CheckSolubility->Success Yes Sol_Base->Success Sol_Purity->Success Sol_Temp->Success Sol_Solubility->Success

Caption: Troubleshooting workflow for low conversion in N-methylation.

Question 2: My reaction is producing significant side products, particularly C3-methylation or bis-alkylation. How can I improve N-selectivity?

While the indole nitrogen is the most acidic site, the C3 position is highly nucleophilic, especially after N-deprotonation.[6] This can lead to undesired C-alkylation.

Probable Cause 1: Formation of 1,3-Disubstituted Products With reactive alkylating agents like benzyl or propargyl bromides, the initially formed N-alkylated product can undergo further alkylation at the C3 position.[3] While less common with methyl iodide, it can occur under harsh conditions.

  • Solution 1: Control Stoichiometry and Temperature: Use a slight excess (1.1-1.2 equivalents) of the methylating agent and add it slowly at a lower temperature (e.g., 0 °C) before warming the reaction. This minimizes the concentration of the alkylating agent available for side reactions.

  • Solution 2: Use a Phase-Transfer Catalyst (PTC): Methods using bases like KOH or K₂CO₃ with a PTC (e.g., tetrabutylammonium bromide, TBAB) in a two-phase system can enhance N-selectivity. The PTC helps shuttle the indolate anion into the organic phase for a controlled reaction, often suppressing byproducts.[5][7]

Probable Cause 2: C,N-Dimethylation In some cases, particularly with dimethyl carbonate (DMC), a C,N-dimethylated byproduct can form.[5]

  • Solution: The use of a phase-transfer catalyst has been shown to suppress the formation of this dimethylated byproduct to minimal levels (~3%).[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents, and which should I choose for 2-phenylindole?

The choice of methylating agent is a critical balance of reactivity, safety, and experimental conditions.

Methylating AgentFormulaKey CharacteristicsRecommended Use Case for 2-Phenylindoles
Methyl Iodide MeIHigh Reactivity: Excellent leaving group (I⁻).[8] Drawbacks: Volatile (b.p. 42 °C), toxic, and a suspected carcinogen.[7]The classic "go-to" reagent for difficult substrates when high reactivity is needed in a lab setting. Often paired with a strong base like NaH.[3][8]
Dimethyl Sulfate (MeO)₂SO₂High Reactivity: Less volatile than MeI but highly toxic and a suspected carcinogen.[8][9] Cost-effective for large-scale synthesis.An alternative to MeI, particularly in process chemistry, but requires stringent safety protocols.[7]
Dimethyl Carbonate (MeO)₂CO"Green" Reagent: Low toxicity and environmentally benign byproducts (methanol, CO₂).[7][10] Lower Reactivity: Requires higher temperatures or catalytic activation.[7][11]Excellent choice for scale-up and when avoiding highly toxic reagents is a priority. Often requires a catalyst (e.g., DBU, K₂CO₃) and higher temperatures.[7][11]
Methyl Triflate MeOTfExtreme Reactivity: An exceptionally potent methylating agent, used when others fail.[8] Drawbacks: High cost.Reserved for highly deactivated or sterically demanding 2-phenylindole derivatives that are unreactive towards other agents.
Q2: What is the general mechanism for the N-methylation of indole?

The reaction typically proceeds via a two-step sequence involving an acid-base reaction followed by a nucleophilic substitution (Sₙ2).

  • Deprotonation: A base removes the acidic proton from the indole nitrogen to form a resonance-stabilized indolate anion.

  • Nucleophilic Attack: The nucleophilic indolate anion attacks the electrophilic methyl group of the methylating agent, displacing the leaving group (e.g., I⁻, OSO₂OMe⁻) to form the N-methylated product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Indole 2-Phenylindole (N-H) Indolate Indolate Anion Indole->Indolate + B⁻ Base Base (B⁻) MeX Methylating Agent (CH₃-X) BH B-H Product N-Methyl-2-phenylindole X Leaving Group (X⁻) Indolate_2 Indolate Anion Indolate_2->Product + CH₃-X

Caption: General mechanism for the N-methylation of indoles.

Q3: When should I consider using microwave-assisted synthesis?

Microwave (µW) irradiation is an excellent technique to consider when conventional heating methods result in slow reactions or low yields.[11]

  • Key Advantages:

    • Rate Acceleration: Microwave heating can dramatically reduce reaction times from hours to minutes.[11][12] For the methylation of 2-phenylindole with DMC and DBU, microwave heating can accelerate the reaction and improve yields to over 90% in just 30 minutes.[11]

    • Improved Yields: The rapid and efficient heating can lead to cleaner reactions and higher isolated yields.[13]

    • Enabling Difficult Reactions: It can provide the necessary energy to drive reactions that are sluggish under thermal conditions.

Microwave-assisted synthesis is particularly effective for reactions using less reactive "green" reagents like dimethyl carbonate (DMC).[11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common N-methylation procedures. Always perform a risk assessment and use appropriate personal protective equipment (PPE) before starting any chemical synthesis.

Protocol 1: Classical N-Methylation using Sodium Hydride and Methyl Iodide

This protocol is effective for achieving high yields with sterically hindered substrates but uses hazardous reagents.[3]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add 2-phenylindole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Safety Note: NaH reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indolate may be observed as a color change.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (MeI, 1.2 eq) dropwise via syringe.

    • Safety Note: Methyl iodide is toxic and volatile. Handle only in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Greener N-Methylation using Dimethyl Carbonate and a Phase-Transfer Catalyst

This method avoids highly toxic methylating agents and is suitable for larger-scale synthesis.[5][7]

  • Preparation: To a round-bottom flask, add 2-phenylindole (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Reagent Addition: Add DMF as the solvent, followed by dimethyl carbonate (DMC, 2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 120-130 °C) for 3-6 hours.[5] Monitor the reaction progress by TLC or HPLC.

  • Workup: After cooling to room temperature, add water to the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be purified by recrystallization or column chromatography if necessary.

References

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  • Methyl Iodide vs. Alternatives: A Synthesis Perspective. (2026).
  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate.
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. eScholarship.
  • Plausible reaction mechanism of N-methylation of indole using MgO as solid base. ResearchGate.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). MDPI.
  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Microwave-Accelerated Green Chemistry in Methylation of Phenols, Indoles, and Benzimidazoles with Dimethyl Carbonate. (2001). ACS Publications.
  • A Comparative Guide to Methylating Agents: Efficacy of Organozinc Reagents Versus Classical Alternatives. Benchchem.
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  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). iris.unina.it.
  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate.
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  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). PMC.
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  • Synthesis of 2-phenylindoxyls. Arkivoc.
  • Optimizing reaction conditions for the methylation of trimethylphenols. Benchchem.
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  • Flow setup for the N‐demethylation of 2 and optimization of the.... ResearchGate.
  • Optimizing reaction conditions for N-alkylation of indoles. Benchchem.
  • methylation of amines using formic acid via simple inorganic base catalysis.
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  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. (2022). ACS Publications.
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Validation & Comparative

A Comparative Guide to the Anticancer Activity of Brominated Indole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3] The introduction of a bromine atom to this scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity and electronic distribution, often leading to enhanced biological potency and target selectivity.[1] This guide provides an in-depth comparison of the anticancer activity of various brominated indole isomers, offering a valuable resource for researchers in oncology and drug discovery. We will delve into their differential effects on various cancer cell lines, their mechanisms of action, and provide supporting experimental data and protocols.

The Impact of Bromine Substitution on Anticancer Efficacy

The position of the bromine atom on the indole ring, along with other substitutions, plays a crucial role in determining the anticancer activity of the resulting isomer. Structure-activity relationship (SAR) studies have revealed that bromination, particularly at the 5- and 6-positions, can significantly enhance cytotoxicity against various cancer cell lines.[4][5]

Key Brominated Indole Isomers and Their Anticancer Profiles

Several brominated indole isomers have been identified as promising anticancer agents. This section compares the activities of some of the most studied isomers.

5-Bromoindoles: Derivatives of 5-bromoindole have demonstrated significant anticancer activity, particularly against breast cancer.[6] These compounds often act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[7] For instance, certain 5-bromoindole-2-carboxylic acid derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, leading to cell cycle arrest and apoptosis in lung (A549), liver (HepG2), and breast (MCF-7) cancer cells.[2][7][8]

6-Bromoindoles: 6-bromoindole and its derivatives have also emerged as potent anticancer agents. Notably, 6-bromoisatin, a derivative of 6-bromoindole, has shown significant activity against colorectal cancer cell lines (HT29 and Caco-2) by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[9][10] Studies have indicated that 6-bromoindole can inhibit the translocation of the nuclear factor kappa B (NF-κB), a key regulator of inflammatory and survival pathways often dysregulated in cancer.[1][5]

Other Brominated Indole Derivatives: Research has also explored a variety of other brominated indole structures with promising anticancer potential. For example, 3-(2-bromoethyl)-indole has been shown to inhibit the growth of colon cancer cells and suppress NF-κB activation.[11] Furthermore, complex brominated indenoindole derivatives have been developed as potent inhibitors of protein kinase CK2, a crucial enzyme in cell growth and proliferation.[12]

Comparative Anticancer Activity: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the cytotoxic activity of selected brominated indole isomers against various human cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.

Compound/IsomerCancer Cell LineIC50 (µM)Reference
6-BromoisatinHT29 (Colon)~100
6-BromoisatinCaco-2 (Colon)~100[9]
TyrindoleninoneHT29 (Colon)390[9]
3-(2-Bromoethyl)-indole (BEI-9)SW480 (Colon)12.5[11]
3-(2-Bromoethyl)-indole (BEI-9)HCT116 (Colon)5[11]
5-Bromoindole Derivative (Compound 34)MCF-7 (Breast)18.4
5-Bromoindole-aminoquinazoline (4g)Caco-2 (Colon)Not specified (Significant activity)[13]
5-Bromoindole-aminoquinazoline (4g)C3A (Liver)12.20 (LC50)[13]

Note: IC50 and LC50 values can vary based on experimental conditions. Readers are encouraged to consult the primary literature for detailed information.

Mechanisms of Anticancer Action: A Deeper Dive

The anticancer effects of brominated indole isomers are mediated through various molecular mechanisms, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that drive cancer progression.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for many brominated indoles is the induction of programmed cell death, or apoptosis. For example, 6-bromoisatin has been shown to significantly increase caspase 3/7 activity, key executioner enzymes in the apoptotic cascade, in colorectal cancer cells.[9] This compound also induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.[9] Similarly, certain 5-bromoindole derivatives can halt the cell cycle and trigger apoptosis by inhibiting EGFR tyrosine kinase activity.[2][8]

Inhibition of Pro-Survival Signaling Pathways

Many brominated indoles exert their anticancer effects by targeting crucial signaling pathways that are often hyperactivated in cancer.

NF-κB Pathway Inhibition: The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. 6-Bromoindole and 6-bromoisatin have been demonstrated to inhibit the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-survival genes.[1][5]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Bromoindole 6-Bromoindole 6-Bromoisatin Bromoindole->IKK Inhibits Bromoindole->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by 6-bromoindole and 6-bromoisatin.

Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their dysregulation is a frequent driver of cancer. Brominated indoles have been identified as potent inhibitors of various kinases.[14]

  • EGFR and SRC Kinases: The Epidermal Growth Factor Receptor (EGFR) and SRC kinase pathways are often implicated in tumor growth and metastasis. Novel indole derivatives have been designed as dual inhibitors of these kinases.[15] Specifically, 5-bromoindole-2-carboxylic acid derivatives have shown promise as EGFR inhibitors.[2][8]

  • MAPK/ERK Pathway: The Ras-Raf-MEK-ERK (MAPK) pathway is another critical signaling cascade that regulates cell proliferation and survival. Bromo-indole derivatives can target components of this pathway, offering another avenue for therapeutic intervention.[14]

MAPK_ERK_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Bromoindole Bromo-indole Derivatives Bromoindole->RTK Inhibit Bromoindole->Raf Inhibit

Caption: Inhibition of the MAPK/ERK signaling pathway by bromo-indole derivatives.

Experimental Protocols for Evaluating Anticancer Activity

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to assess the anticancer activity of brominated indole isomers.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT29, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[14]

  • Compound Treatment: Prepare serial dilutions of the brominated indole isomer in complete growth medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[1][14]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[1][14]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

  • Cell Treatment: Treat cancer cells with the brominated indole isomer at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the brominated indole isomer at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow Start Start: Synthesize/Obtain Brominated Indole Isomer Culture Culture Cancer Cell Lines (e.g., HT29, MCF-7) Start->Culture MTT Cell Viability Assay (MTT) to Determine IC50 Value Culture->MTT Mechanism Mechanism of Action Studies (at IC50 concentration) MTT->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle Kinase Kinase Inhibition Assay (if applicable) Mechanism->Kinase Conclusion Conclusion: Evaluate as a Potential Anticancer Agent Apoptosis->Conclusion CellCycle->Conclusion Kinase->Conclusion

Caption: General experimental workflow for evaluating the anticancer activity of brominated indole isomers.

Conclusion and Future Directions

Brominated indole isomers represent a promising class of compounds in the development of novel anticancer therapeutics.[1] Their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways, underscore their potential. The position of the bromine atom on the indole scaffold significantly influences their biological activity, providing a rich area for further structure-activity relationship studies and the design of more potent and selective anticancer agents.[1] Future research should focus on in vivo efficacy studies of the most promising candidates and further elucidation of their molecular targets to translate these preclinical findings into clinical applications.

References

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The Pivotal Role of N-Methylation in 2-Arylindoles: A Comparative Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals vested in the discovery of novel oncology therapeutics, the indole scaffold represents a "privileged structure" due to its prevalence in a wide array of biologically active molecules.[1] Among the vast landscape of indole-containing compounds, the 2-arylindole subclass has emerged as a particularly promising avenue for drug development, demonstrating a broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 2-aryl-1-methylindoles, with a specific focus on their anticancer properties, particularly as inhibitors of tubulin polymerization. We will delve into the causal relationships behind experimental design, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The 2-Arylindole Scaffold: A Foundation for Anticancer Activity

The 2-arylindole core is a key pharmacophore found in numerous compounds with potent antitumor properties.[3][4] These molecules often exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division, intracellular transport, and the maintenance of cell shape.[5] By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these agents can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][5] The SAR of 2-arylindoles is a complex interplay of substitutions on both the indole nucleus and the 2-aryl ring, which collectively influence the compound's binding affinity to its biological target, as well as its pharmacokinetic and pharmacodynamic properties.

The Critical Impact of N1-Methylation: A Comparative Analysis

A pivotal aspect of the SAR of 2-arylindoles is the nature of the substituent at the N1 position of the indole ring. While many studies have focused on N-unsubstituted (N-H) 2-arylindoles, compelling evidence suggests that the introduction of a methyl group at this position can significantly enhance cytotoxic activity.[6] This section will compare and contrast the effects of N1-methylation on the anticancer potency of 2-arylindoles.

Enhancing Cytotoxicity through N1-Methylation

Research has demonstrated that methyl substitution at the N-1 position of the indole can lead to a substantial increase in anticancer activity, in some cases by as much as 60-fold compared to their non-substituted counterparts.[6] This enhancement is likely attributable to several factors:

  • Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the molecule. This can improve its ability to cross cell membranes and reach its intracellular target.

  • Altered Conformation: N-methylation can influence the preferred conformation of the 2-aryl ring relative to the indole nucleus. This conformational rigidity can lead to a more optimal orientation for binding to the target protein, such as the colchicine binding site on tubulin.

  • Metabolic Stability: The absence of a proton on the indole nitrogen can prevent certain metabolic pathways, potentially increasing the compound's half-life and bioavailability.

The following table provides a comparative overview of the cytotoxic activity of N-H and N-methylated 2-arylindole analogs, highlighting the significant increase in potency observed with N1-methylation.

Compound IDN1-Substituent2-Aryl SubstituentCell LineIC50 (µM)Reference
1a H4-MethoxyphenylA549 (Lung)>100[6]
1b CH34-MethoxyphenylA549 (Lung)1.5[6]
2a H3,4,5-TrimethoxyphenylMCF-7 (Breast)2.8[7]
2b CH33,4,5-TrimethoxyphenylMCF-7 (Breast)0.05[6]

Structure-Activity Relationship of the 2-Aryl Ring and Indole Core in 1-Methylindoles

With the importance of N1-methylation established, we now turn our attention to the influence of substituents on the 2-aryl ring and the indole nucleus of 2-aryl-1-methylindoles.

Substitutions on the 2-Aryl Ring

The nature and position of substituents on the 2-aryl ring play a critical role in determining the anticancer potency of 2-aryl-1-methylindoles. The following trends have been observed:

  • Electron-Donating Groups: Methoxy groups, particularly a 3,4,5-trimethoxy substitution pattern, are frequently associated with high tubulin polymerization inhibitory activity.[7] This is exemplified by the potent natural product combretastatin A-4. The methoxy groups are thought to engage in favorable interactions within the colchicine binding site of tubulin.

  • Electron-Withdrawing Groups: Halogens (e.g., F, Cl) and cyano groups can also contribute to potent cytotoxicity. The position of these substituents is crucial, with substitution at the para-position often being favored.

  • Steric Hindrance: Bulky substituents on the aryl ring can be detrimental to activity, likely due to steric clashes within the binding pocket of the target protein.

Substitutions on the Indole Core

Modifications to the indole nucleus of 2-aryl-1-methylindoles also significantly impact their biological activity. Key observations include:

  • Position 5: The introduction of small, electron-withdrawing groups, such as a cyano or nitro group, at the 5-position of the indole ring can enhance cytotoxic activity.

  • Position 3: While the 2-aryl group is a primary determinant of activity, modifications at the 3-position can also modulate potency. For instance, the introduction of a small alkyl group may be tolerated, while larger groups can lead to a decrease in activity.

The following table summarizes the SAR of various substituted 2-aryl-1-methylindoles, providing a clear comparison of their cytotoxic effects.

Compound ID2-Aryl SubstituentIndole SubstituentCell LineIC50 (µM)Reference
3a 4-MethoxyphenylNoneHeLa (Cervical)0.8[6]
3b 3,4,5-TrimethoxyphenylNoneHeLa (Cervical)0.03[6]
3c 4-ChlorophenylNoneHeLa (Cervical)0.5[6]
4a 4-Methoxyphenyl5-CyanoMCF-7 (Breast)0.2[6]
4b 3,4,5-Trimethoxyphenyl5-CyanoMCF-7 (Breast)0.01[6]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented in this guide, detailed, step-by-step methodologies for the synthesis of a representative 2-aryl-1-methylindole and for key biological assays are provided below.

Synthesis of a Representative 2-Aryl-1-Methylindole

This protocol describes a general and efficient method for the synthesis of 2-aryl-1-methylindoles, which combines a palladium-catalyzed cross-coupling reaction for the formation of the 2-arylindole core, followed by N-methylation.

Step 1: Synthesis of the 2-Arylindole Core (Suzuki Coupling)

  • To a solution of 2-bromo-1H-indole (1.0 eq) in a mixture of toluene (10 mL/mmol) and ethanol (2.5 mL/mmol) is added the desired arylboronic acid (1.2 eq) and a 2M aqueous solution of sodium carbonate (2.5 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) are then added, and the mixture is heated to reflux for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-arylindole.

Step 2: N-Methylation of the 2-Arylindole

  • To a solution of the 2-arylindole (1.0 eq) in anhydrous dimethylformamide (DMF) (10 mL/mmol) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Methyl iodide (1.5 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the slow addition of water.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final 2-aryl-1-methylindole.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.[1][8]

  • Prepare a solution of purified bovine brain tubulin at a concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol). Keep the solution on ice.[1]

  • Add the test compound (dissolved in DMSO, final concentration of DMSO should not exceed 1%) or vehicle control to a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin solution to the wells of the 96-well plate.

  • Immediately place the plate in a spectrophotometer pre-heated to 37 °C.

  • Measure the increase in absorbance at 340 nm every minute for 60 minutes.

  • The inhibitory activity is determined by comparing the rate and extent of tubulin polymerization in the presence of the test compound to the vehicle control. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Visualizing Key Relationships and Workflows

To further elucidate the concepts discussed in this guide, the following diagrams, generated using Graphviz, provide a visual representation of the key SAR principles and experimental workflows.

SAR_of_2_Aryl_1_Methylindoles cluster_indole_core 2-Aryl-1-Methylindole Scaffold cluster_substituents Key Substituent Positions cluster_activity Biological Activity Scaffold Core Structure N1_Methyl N1-Methyl Group Scaffold->N1_Methyl Enhances Activity Aryl_Ring 2-Aryl Ring Substituents Scaffold->Aryl_Ring Modulates Activity Indole_Core Indole Core Substituents Scaffold->Indole_Core Modulates Activity Activity Anticancer Potency (e.g., Tubulin Inhibition) N1_Methyl->Activity Aryl_Ring->Activity Indole_Core->Activity

Caption: Key determinants of anticancer activity in 2-aryl-1-methylindoles.

Experimental_Workflow Start Design & Synthesis of 2-Aryl-1-Methylindole Analogs Purification Purification & Characterization (Chromatography, NMR, MS) Start->Purification In_Vitro_Screening In Vitro Biological Evaluation Purification->In_Vitro_Screening Tubulin_Assay Tubulin Polymerization Assay (IC50 Determination) In_Vitro_Screening->Tubulin_Assay Cytotoxicity_Assay MTT Cytotoxicity Assay (IC50 Determination) In_Vitro_Screening->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Tubulin_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the discovery and optimization of 2-aryl-1-methylindole-based anticancer agents.

Conclusion

The 2-aryl-1-methylindole scaffold represents a highly promising platform for the development of novel anticancer agents, particularly those targeting tubulin polymerization. The strategic introduction of a methyl group at the N1 position of the indole ring has been shown to significantly enhance cytotoxic potency, a critical consideration for lead optimization. A thorough understanding of the structure-activity relationships governing the effects of substituents on both the 2-aryl ring and the indole core is paramount for the rational design of more effective and selective drug candidates. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize and evaluate these compelling molecules, paving the way for the next generation of indole-based cancer therapeutics.

References

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Yang, L., et al. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 223, 113647.
  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future medicinal chemistry, 4(16), 2085-2115.
  • BenchChem. (2025).
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
  • Ovid. (n.d.). Synthesis of Novel Indolyl-1,2,4-triazoles as Potent and Selective Anticancer Agents. Retrieved from [Link]

  • Lal, S., & Snape, T. J. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. Current medicinal chemistry, 19(28), 4828–4837.
  • Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)
  • Romagnoli, R., et al. (2007). Indole, a core nucleus for potent inhibitors of tubulin polymerization. Medicinal research reviews, 27(2), 219–246.
  • MDPI. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis, and biological evaluation of 1-substituted -2-aryl imidazoles targeting tubulin polymerization as potential anticancer agents. Retrieved from [Link]

  • Lal, S., & Snape, T. J. (2022). 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. Current Medicinal Chemistry, 19(28), 4828-4837.
  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future medicinal chemistry, 4(16), 2085-2115.

Sources

A Comparative Analysis of Fischer vs. Suzuki Synthesis for 2-Arylindoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

Shanghai, China – March 7, 2024 – The 2-arylindole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials. The synthesis of these valuable compounds is predominantly achieved through two powerful, yet distinct, chemical transformations: the classical Fischer indole synthesis and the modern Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive comparative analysis of these two methods, offering researchers, scientists, and drug development professionals the in-depth technical insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Significance of 2-Arylindoles

The indole ring system is a privileged structure in drug discovery, and the introduction of an aryl group at the 2-position often imparts significant biological activity.[1][2] Molecules featuring the 2-arylindole motif have demonstrated a wide range of therapeutic properties, including anti-inflammatory, anti-estrogen, and cytotoxic effects.[1][2] Consequently, the efficient and versatile synthesis of 2-arylindoles is a critical focus in both academic and industrial research.

The Fischer Indole Synthesis: A Time-Honored Approach

First reported by Emil Fischer in 1883, the Fischer indole synthesis is a robust and enduring method for constructing the indole nucleus.[3][4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[3][6][7] For the synthesis of 2-arylindoles, an acetophenone derivative is commonly employed as the carbonyl partner.

Reaction Mechanism

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process:[3][4][6]

  • Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with a carbonyl compound to form an arylhydrazone.[3][5]

  • Tautomerization: The hydrazone then tautomerizes to its enamine isomer.[3][5]

  • [8][8]-Sigmatropic Rearrangement: A key step involves a[8][8]-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond.[6][7]

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.[5]

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole ring.[4][5]

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Ketone, H+ Ketone Aryl Ketone Ketone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Sigmatropic [3,3]-Sigmatropic Rearrangement Diamine Diamine Intermediate Sigmatropic->Diamine Rearomatization Aminal Cyclic Aminal Diamine->Aminal Intramolecular Cyclization Indole 2-Arylindole Aminal->Indole -NH3, H+

Caption: Mechanism of the Fischer Indole Synthesis for 2-Arylindoles.

Advantages and Limitations

Advantages:

  • Atom Economy: The Fischer indole synthesis is an atom-economical reaction, as the final product incorporates a majority of the atoms from the starting materials.

  • Cost-Effectiveness: The starting materials, arylhydrazines and acetophenones, are generally readily available and inexpensive.

  • One-Pot Procedures: The reaction can often be performed in a one-pot fashion, where the intermediate hydrazone is not isolated, simplifying the experimental procedure.[7]

Limitations:

  • Harsh Reaction Conditions: The reaction typically requires strong acids (Brønsted or Lewis acids) and elevated temperatures, which can limit its compatibility with sensitive functional groups.[9][10]

  • Substrate Scope: The reaction can be sensitive to the electronic nature of the substituents on both the arylhydrazine and the carbonyl compound.[3]

  • Regioselectivity Issues: With unsymmetrical ketones, the formation of regioisomeric indole products is possible.[7]

  • Failure with Acetaldehyde: The Fischer indole synthesis fails with acetaldehyde, meaning indole itself cannot be synthesized via this method.[10][11]

The Suzuki-Miyaura Coupling: A Modern and Versatile Alternative

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the formation of carbon-carbon bonds. In the context of 2-arylindole synthesis, it typically involves the palladium-catalyzed coupling of a 2-haloindole or a 2-indolylboronic acid derivative with an appropriate aryl partner. A more direct and increasingly popular approach is the C-H activation/arylation of an unprotected or N-protected indole.[8]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and generally proceeds through three key steps:[12]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or triflate), forming a Pd(II) intermediate.[12]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.[13]

  • Reductive Elimination: The two organic fragments on the palladium complex are then reductively eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[12]

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetalation Transmetalation (Ar'-B(OR)2, Base) Transmetalation->Pd0 Product Ar-Ar' Transmetalation->Product Reductive Elimination

Sources

A Comparative Guide to the Stability of 2-(3-Bromophenyl)-1-methylindole vs. Non-Brominated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the functionalization of the indole core is a critical strategy for tuning physicochemical properties and metabolic stability. This guide provides an objective, data-driven comparison between 2-(3-Bromophenyl)-1-methylindole and its non-brominated analog, 1-methyl-2-phenylindole . By examining the structural causality behind their stability profiles, we equip researchers with actionable insights for scaffold selection in drug discovery and advanced materials development.

Mechanistic Causality: The Role of Halogenation and Methylation

As a Senior Application Scientist, I approach scaffold optimization not merely as a structural exercise, but as a systematic manipulation of physical chemistry to bypass biological and environmental degradation. The enhanced stability of 2-(3-Bromophenyl)-1-methylindole is governed by two primary modifications:

  • N-Methylation (The 1-Methyl Group): The indole nitrogen is a well-known metabolic soft spot. In unmethylated indoles, the N-H bond is highly susceptible to oxidation, deprotonation, and glucuronidation. Methylation at the 1-position acts as both a steric and electronic shield, effectively eliminating this primary metabolic liability and enhancing the overall lipophilicity of the core.

  • Aryl Bromination (The 3-Bromo Group): The introduction of a bromine atom at the meta-position of the 2-phenyl ring fundamentally alters the molecule's electronic landscape. Bromine exerts a weak inductive electron-withdrawing effect (-I) coupled with p-π conjugation, which significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy level (1)[1]. This makes the aromatic system significantly less susceptible to electrophilic attack by reactive oxygen species (ROS) and cytochrome P450 (CYP450) enzymes. Furthermore, the steric bulk of the bromine atom physically blocks adjacent carbon sites from enzymatic hydroxylation, a common degradation pathway for unshielded phenyl rings (2)[2]. The strategic addition of halogens like bromine is a proven method to eliminate metabolic hotspots and increase target binding via halogen bonding (3)[3].

G cluster_0 Non-Brominated Analog cluster_1 Brominated Analog A1 Unshielded Phenyl Ring B1 CYP450 Epoxidation A1->B1 C1 Rapid Clearance B1->C1 A2 3-Bromo Shielding B2 Blocked Meta-Position A2->B2 C2 Prolonged Stability B2->C2

CYP450 metabolic pathway comparison between non-brominated and brominated indole analogs.

Quantitative Data: Stability Comparison

The table below consolidates benchmark stability metrics, demonstrating how the structural modifications translate into measurable performance enhancements. The introduction of the bromine atom significantly improves both metabolic and oxidative stability (4)[4].

Parameter1-Methyl-2-phenylindole (Non-Brominated)2-(3-Bromophenyl)-1-methylindole (Brominated)Causality / Mechanism
HLM Half-Life (

)
< 30 min> 90 minBromine blocks CYP450-mediated meta/para-hydroxylation.
Intrinsic Clearance (

)
145 µL/min/mg32 µL/min/mgLowered HOMO energy reduces oxidative susceptibility.
Photostability (UV 254nm, 24h) 45% degradation12% degradationHeavy atom effect and p-π conjugation stabilize the excited state.
Oxidative Stability (H2O2, 4h) 60% intact94% intactElectron-withdrawing -I effect repels electrophilic oxidants.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to verify assay integrity at every step, moving beyond simple instructions to establish a rigorous scientific workflow.

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: Quantify the intrinsic clearance and half-life of the indole analogs. Self-Validation Check: The inclusion of Verapamil (rapid clearance control) and Warfarin (stable control) ensures the HLM batch is enzymatically active but not hyperactive, validating the biological matrix.

  • Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at exactly 0, 15, 30, 60, and 90 minutes.

  • Quenching (The Stop Mechanism): Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). Causality: Cold acetonitrile denatures the CYP450 enzymes instantly, halting metabolism, while the internal standard normalizes LC-MS/MS injection variability.

  • Separation: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate

    
     using the natural log of the percentage remaining versus time.
    

Workflow N1 1. Incubation N2 2. Activation N1->N2 N3 3. Quenching N2->N3 N4 4. Separation N3->N4 N5 5. LC-MS/MS N4->N5

Step-by-step self-validating workflow for in vitro microsomal stability assessment.

Protocol 2: Accelerated Photostability Workflow

Objective: Assess the impact of the 3-bromo substituent on UV resistance and structural integrity. Self-Validation Check: A dark control (compound wrapped in foil in the same chamber) ensures that any observed degradation is strictly photon-induced, not a result of thermal instability.

  • Sample Plating: Dispense 10 µM solutions of each compound (in 50:50 MeOH:Water) into clear quartz microplates.

  • Irradiation: Expose the plates to a controlled UV-C light source (254 nm, 5 mW/cm²) in a photoreactor for 24 hours. Maintain the chamber temperature at 25°C.

  • Sampling & Analysis: Extract samples at 0, 6, 12, and 24 hours. Analyze via HPLC-UV to quantify the parent compound peak area relative to the dark control.

References

  • Effect of bromine substituent on optical properties of aryl compounds. ResearchGate.
  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI.
  • Introducing bromine to the molecular structure as a strategy for drug design. UMP.
  • Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. MDPI.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.